N-(4-acetylphenyl)-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-3-5-14(6-4-11)16(19)17-15-9-7-13(8-10-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHKFKUUAUAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366816 | |
| Record name | N-(4-acetylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-24-0 | |
| Record name | N-(4-Acetylphenyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-acetylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-4-methylbenzamide
This guide provides a comprehensive, in-depth technical overview of the synthesis of N-(4-acetylphenyl)-4-methylbenzamide, a valuable intermediate in the landscape of chemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the core synthetic pathway, delves into the mechanistic underpinnings of the reaction, and provides detailed experimental protocols for its successful execution and validation.
Introduction: Strategic Importance of this compound
This compound is a bespoke chemical entity that serves as a crucial building block in the synthesis of more complex molecular architectures. Its structural motifs, featuring an acetophenone moiety and a substituted benzamide linkage, make it a versatile scaffold for the development of novel compounds with potential therapeutic applications. The synthesis of this molecule is a practical illustration of fundamental amide bond formation, a cornerstone of organic and medicinal chemistry.
The Synthetic Blueprint: A Schotten-Baumann Approach
The most direct and efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This robust and widely utilized method involves the acylation of a primary amine with an acyl chloride in the presence of a base. In this specific synthesis, 4-aminoacetophenone serves as the nucleophilic amine, and 4-methylbenzoyl chloride acts as the electrophilic acylating agent.
The causality behind this choice of reaction lies in its high efficiency and the ready availability of the starting materials. The reaction is typically performed in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing the base. This setup is advantageous as the base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution and adherence to the described steps, coupled with the expected characterization data, confirm the synthesis of the target molecule.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.16 |
| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO | 154.59 |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 |
| Distilled water | 7732-18-5 | H₂O | 18.02 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Methodology
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.
-
Cooling : Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of Base : Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.
-
Acylation : While vigorously stirring the biphasic mixture, add 4-methylbenzoyl chloride (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature between 0-5°C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up :
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
-
Purification :
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water. [1][2]Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| Melting Point | To be determined experimentally (literature values for similar compounds suggest a sharp melting point for a pure substance). |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: aromatic protons (multiplets), acetyl protons (singlet, ~2.6 ppm), methyl protons on the benzoyl ring (singlet, ~2.4 ppm), and an amide proton (singlet, broad). |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: carbonyl carbons (amide and ketone), aromatic carbons, and methyl carbons. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C=O stretching (ketone, ~1680 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹). |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
4-Aminoacetophenone : Harmful if swallowed. [3]Causes skin, eye, and respiratory tract irritation. [4][5]May cause methemoglobinemia. [3]* 4-Methylbenzoyl chloride : Causes severe skin burns and eye damage. [6][7]Reacts with water and can be corrosive to metals. [6]It is a lachrymator. [8]* Dichloromethane : A volatile organic solvent that should be handled in a well-ventilated fume hood.
-
Sodium Hydroxide : Corrosive and can cause severe burns.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a certified chemical fume hood.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a reliable and instructive example of amide bond formation. This guide provides a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles and safety practices. The successful execution of this protocol will yield a high-purity product suitable for further applications in research and development.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-Amino Acetophenone. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]
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Astech Ireland. (2021). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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An In-Depth Technical Guide to N-(4-acetylphenyl)-4-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-acetylphenyl)-4-methylbenzamide, a distinct chemical entity identified by its CAS number 72269-24-0, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, and thorough characterization techniques. Furthermore, drawing upon the extensive pharmacological activities of the broader benzamide and acetophenone classes of compounds, this document explores the putative therapeutic applications and mechanistic pathways this molecule may influence. This guide is intended to be a foundational resource for researchers engaged in the exploration of novel small molecules for therapeutic intervention.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of approved drugs and clinical candidates.[2] Its prevalence stems from its ability to form stable amide bonds and participate in key hydrogen bonding interactions with biological targets. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[2] The incorporation of an acetophenone moiety, as seen in this compound, introduces additional possibilities for molecular interactions and therapeutic targeting. Acetophenone derivatives themselves are known to possess a range of biological activities, including potent α-glucosidase inhibition.[3] This unique combination of functionalities within this compound makes it a compelling candidate for further investigation in drug development programs.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 72269-24-0
-
Molecular Formula: C₁₆H₁₅NO₂
-
Molecular Weight: 253.30 g/mol
Structural Formula:
Predicted Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 353.5±35.0 °C | Predicted |
| Density | 1.172±0.06 g/cm³ | Predicted |
| pKa | 13.23±0.70 | Predicted |
Note: These properties are predicted based on computational models and may vary from experimentally determined values.
Synthesis and Methodologies
The synthesis of this compound is most readily achieved through the formation of an amide bond between 4-aminoacetophenone and 4-methylbenzoyl chloride. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.
Synthetic Workflow: Schotten-Baumann Reaction
The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base.[4][5][6] This biphasic reaction is typically carried out in an organic solvent and an aqueous base solution.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Aminoacetophenone
-
4-Methylbenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.
-
Acylation: While maintaining the temperature at 0-5°C, add 4-methylbenzoyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methyl protons of the acetyl and 4-methylbenzoyl groups, and the amide proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9] Key expected peaks include:
-
N-H stretching (amide)
-
C=O stretching (amide and ketone)
-
Aromatic C-H stretching
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6][7][8]
Reference Spectral Data for N-(4-Acetylphenyl)benzamide (a closely related compound):
| Technique | Key Features |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and methyl carbons.[6][7][8] |
| IR (Vapor Phase) | Characteristic peaks for N-H, C=O, and aromatic C-H stretches.[6][7][8][9] |
| GC-MS | Molecular ion peak corresponding to the molecular weight.[6][7][8] |
Potential Therapeutic Applications and Mechanistic Insights
While specific biological data for this compound is not yet available in the public domain, the known activities of related compounds provide a strong basis for hypothesizing its therapeutic potential.
Potential as an Anticancer Agent
Numerous benzamide derivatives have been investigated for their anticancer properties.[4] The structural motifs within this compound suggest it could be explored for similar activities.
Caption: Hypothetical signaling pathway for anticancer activity.
Potential as an Anti-inflammatory Agent
The acetophenone moiety has been associated with anti-inflammatory properties. This compound could potentially modulate inflammatory pathways.
Other Potential Activities
Given the diverse biological roles of benzamides, this compound could also be investigated for:
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This technical guide provides the foundational knowledge for its synthesis, characterization, and exploration in a drug discovery context. Future research should focus on the experimental validation of the proposed synthetic protocol, complete spectral characterization, and a comprehensive biological evaluation to elucidate its specific pharmacological profile and mechanism of action. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the versatile benzamide scaffold.
References
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4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Available at: [Link]
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N-(4-Acetylphenyl)benzamide. PubChem. Available at: [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
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N-(4-Acetyl-phenyl)-benzamide. SpectraBase. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. PubMed Central. Available at: [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]
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N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]
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N 4 Acetylphenyl methanesulfonamide. mzCloud. Available at: [Link]
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N-(4-Methylphenyl)benzamide. PubMed Central. Available at: [Link]
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Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Available at: [Link]
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This compound. PubChemLite. Available at: [Link]
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Schotten–Baumann reaction. Grokipedia. Available at: [Link]
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Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
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Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-acetylphenyl)-4-methylbenzamide
This document serves as a comprehensive technical guide for the structural elucidation of N-(4-acetylphenyl)-4-methylbenzamide, a compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, providing not just expected data, but the foundational logic for its interpretation. We will detail the standard protocols for data acquisition and provide an expert analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the molecule's distinct structural features.
Foundational Analysis: Molecular Structure and Strategy
Before delving into instrumental analysis, a thorough understanding of the target molecule's structure is paramount. This compound (C₁₆H₁₅NO₂) is a secondary aromatic amide. Its structure can be deconstructed into three key components:
-
A p-Toluoyl Moiety: A benzene ring substituted with a methyl group and a carbonyl group.
-
An Amide Linkage (-C(=O)NH-): This secondary amide bridge is a critical functional group, influencing the molecule's geometry and spectral properties.[1][2]
-
An N-(4-acetylphenyl) Moiety: A benzene ring connected to the amide nitrogen, which is itself para-substituted with an acetyl group (a methyl ketone).
This multi-functional structure dictates a multi-faceted analytical strategy. Each spectroscopic technique will provide unique and complementary information, which, when combined, allows for unambiguous confirmation of the compound's identity and purity.
Caption: Molecular Structure of this compound.
Analytical Workflow and Experimental Protocols
A robust analytical workflow ensures data integrity and reproducibility. The following protocols represent standard, field-proven methodologies for the characterization of a novel organic compound.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework of the molecule. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of molecules.[3][4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the sample must be fully soluble, and the solvent peak should not obscure key analyte signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule. FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).[7][8][9]
Experimental Protocol:
-
Sample Preparation:
-
Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is often the simplest and fastest method.
-
Solid Sample (KBr Pellet): Alternatively, grind a small amount of sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or just the ATR crystal/KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
Experimental Protocol:
-
Ionization Method: Choose an appropriate ionization method.
-
Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information. It is suitable for relatively stable, volatile compounds.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is ideal for confirming the molecular weight of less volatile or more fragile molecules.
-
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Predicted Spectral Data and Interpretation
The following sections detail the anticipated spectral data for this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The aromatic region will be complex due to the two para-substituted rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.0 | Broad Singlet | 1H | N-H (Amide) | The amide proton is deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to Acetyl) | These protons are strongly deshielded by the anisotropic effect of the adjacent acetyl C=O group. They appear as a doublet due to coupling with the neighboring meta protons. |
| ~ 7.80 | Doublet | 2H | Ar-H (ortho to Amide C=O) | These protons are deshielded by the anisotropic effect of the amide carbonyl group. They appear as a doublet due to coupling with the neighboring meta protons. |
| ~ 7.75 | Doublet | 2H | Ar-H (meta to Acetyl) | These protons are ortho to the amide nitrogen. They appear as a doublet due to coupling with the neighboring ortho protons. |
| ~ 7.30 | Doublet | 2H | Ar-H (meta to Amide C=O) | These protons are ortho to the methyl group. They appear as a doublet due to coupling with the neighboring ortho protons. |
| ~ 2.60 | Singlet | 3H | -C(=O)CH₃ (Acetyl) | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and appear as a singlet as there are no adjacent protons to couple with. |
| ~ 2.45 | Singlet | 3H | Ar-CH₃ (Toluoyl) | The methyl protons attached directly to the aromatic ring appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the unique carbon environments. Carbonyl carbons are the most deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 197 | C =O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| ~ 166 | C =O (Amide) | The amide carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a ketone carbonyl. |
| ~ 143 | Ar-C (para to Amide C=O) | Quaternary carbon attached to the methyl group. |
| ~ 142 | Ar-C (para to Acetyl) | Quaternary carbon attached to the amide nitrogen. |
| ~ 135 | Ar-C (ipso to Acetyl) | Quaternary carbon of the acetyl-substituted ring. |
| ~ 132 | Ar-C (ipso to Amide C=O) | Quaternary carbon of the toluoyl ring. |
| ~ 129.5 | Ar-C H (meta to Amide C=O) | Aromatic CH carbons of the toluoyl ring. |
| ~ 129.0 | Ar-C H (ortho to Acetyl) | Aromatic CH carbons of the acetyl-substituted ring. |
| ~ 127.5 | Ar-C H (ortho to Amide C=O) | Aromatic CH carbons of the toluoyl ring. |
| ~ 120.0 | Ar-C H (meta to Acetyl) | Aromatic CH carbons of the acetyl-substituted ring. |
| ~ 26.5 | -C(=O)C H₃ (Acetyl) | The methyl carbon of the acetyl group. |
| ~ 21.5 | Ar-C H₃ (Toluoyl) | The methyl carbon of the toluoyl group. |
Predicted FT-IR Spectrum
The IR spectrum will clearly indicate the presence of the key functional groups. Amides show a characteristic, strong C=O absorption at a lower frequency than ketones due to resonance.[10][11]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 | Medium, Sharp | N-H Stretch | Secondary amides show a single N-H stretching band, which is typically sharper than the broad O-H stretch of alcohols.[1] |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds. |
| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the two methyl groups. |
| ~ 1685 | Strong | C=O Stretch (Ketone) | The aryl ketone carbonyl stretch appears at a higher frequency than the amide carbonyl. |
| ~ 1660 | Strong | C=O Stretch (Amide I Band) | This is a characteristic and very intense absorption for amides. Its position is lowered due to conjugation with the aromatic ring.[10] |
| ~ 1600, 1580, 1510 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected due to skeletal vibrations within the two aromatic rings. |
| ~ 1530 | Medium-Strong | N-H Bend (Amide II Band) | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.[1] |
| ~ 840 | Strong | C-H Out-of-Plane Bend | A strong band in this region is indicative of 1,4- (para) disubstitution on a benzene ring. |
Predicted Mass Spectrum (Electron Ionization)
Under EI-MS, the molecular ion should be visible, and the fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The cleavage of the amide C-N bond is a common and expected pathway for aromatic amides.[12][13][14]
Molecular Ion:
-
Formula: C₁₆H₁₅NO₂
-
Expected M⁺• (m/z): 253.11
Major Fragmentation Pathways: The most probable fragmentation involves the cleavage of bonds alpha to the carbonyl groups, leading to the formation of stable acylium ions.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Key Fragments:
| m/z | Ion Structure | Pathway |
| 253 | [C₁₆H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 148 | [CH₃C(=O)C₆H₄NH]⁺ | Cleavage of the Ar-CO bond on the toluoyl side. |
| 119 | [CH₃C₆H₄CO]⁺ | (Likely Base Peak) Alpha-cleavage of the amide C-N bond. This p-toluoyl cation is highly resonance-stabilized.[13] |
| 91 | [C₇H₇]⁺ | Loss of carbon monoxide (-CO) from the m/z 119 fragment, forming a tropylium ion. |
| 43 | [CH₃CO]⁺ | Acetyl cation from cleavage at the ketone. |
Conclusion
The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. By combining the insights from ¹H and ¹³C NMR to build the carbon-hydrogen framework, FT-IR to confirm the presence and nature of the amide and ketone functional groups, and mass spectrometry to verify the molecular weight and fragmentation logic, a researcher can achieve an unambiguous and confident characterization. This guide provides the theoretical and practical framework necessary to perform this analysis, interpret the resulting data, and validate the synthesis of this important chemical entity.
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An In-depth Technical Guide to the Solubility of N-(4-acetylphenyl)-4-methylbenzamide in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of N-(4-acetylphenyl)-4-methylbenzamide, a molecule of interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this exact molecule is sparse in public literature, this document outlines the core physicochemical principles governing its solubility, predicts its behavior in various organic solvents, and provides detailed, field-proven protocols for its experimental determination. By grounding theoretical understanding in practical, validated methodology, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to characterize and optimize the solubility of this compound and structurally related compounds.
Introduction: The Critical Role of Solubility
This compound is a substituted benzamide derivative. Compounds within this class are prevalent in medicinal chemistry and materials science. Understanding and quantifying the solubility of such molecules is not an academic exercise; it is a fundamental requirement for successful process development and formulation. Key processes dictated by solubility include:
-
Synthesis and Purification: Efficient reaction and crystallization-based purification depend on selecting solvents where the compound has favorable solubility at elevated temperatures and poor solubility at lower temperatures.
-
Formulation Development: The ability to create stable, bioavailable dosage forms is directly linked to the API's solubility in pharmaceutically acceptable solvent systems.
-
Analytical Method Development: Creating reliable analytical methods, particularly using techniques like HPLC, requires the compound to be fully soluble in the mobile phase.
This guide will deconstruct the factors that determine the solubility of this compound, providing both the theoretical framework and the practical tools for its assessment.
Physicochemical Profile of this compound
The solubility behavior of a molecule is a direct consequence of its structure. The key features of this compound are analyzed below.
Molecular Structure and Functional Groups
The structure combines several key functional groups that dictate its polarity and hydrogen bonding potential.
Caption: Molecular structure of this compound.
-
Amide Group (-CONH-): This is a key functional group. It is polar and contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the C=O oxygen and the nitrogen lone pair). This allows for strong self-association in the solid state (high melting point) and potent interactions with polar solvents.
-
Ketone Group (-C=O): The acetyl group provides an additional polar site and a hydrogen bond acceptor, further enhancing interactions with polar solvents.
-
Aromatic Rings: The two phenyl rings are large, non-polar, hydrophobic regions. These groups will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Methyl Group (-CH₃): A small, non-polar, electron-donating group.
Key Physicochemical Parameters
While experimental data for the target molecule is limited, we can reference data for highly similar structures to infer its properties. For the related compound N-(4-acetylphenyl)benzamide (lacking the methyl group), the following computed properties are available from PubChem.[1]
| Property | Value (for N-(4-acetylphenyl)benzamide) | Implication for Solubility |
| Molecular Weight | 239.27 g/mol | Higher molecular weight generally correlates with lower solubility. |
| XLogP3 | 2.3 | This positive value indicates a preference for an octanol-like (non-polar) environment over water, suggesting limited aqueous solubility but better solubility in organic solvents. |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | Ability to donate hydrogen bonds to acceptor solvents (e.g., acetone, methanol). |
| Hydrogen Bond Acceptor Count | 2 (from the C=O groups) | Ability to accept hydrogen bonds from donor solvents (e.g., methanol, ethanol). |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | A moderate TPSA suggests the molecule is not extremely polar, consistent with its dual hydrophobic/hydrophilic character. |
The addition of a methyl group to create this compound will slightly increase its molecular weight and hydrophobicity (higher XLogP3), likely leading to a marginal decrease in solubility in highly polar solvents compared to its non-methylated analog.
Theoretical Principles of Solubility
Solubility is governed by the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) must be negative. This is a balance between enthalpy (ΔH, the energy of breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and entropy (ΔS, the change in disorder).
The adage "like dissolves like" is a useful heuristic.[2]
-
Polar Solutes dissolve in Polar Solvents .
-
Non-polar Solutes dissolve in Non-polar Solvents .
This compound is an interesting case as it possesses both polar (amide, ketone) and non-polar (phenyl rings, methyl group) regions. Its solubility will therefore be highly dependent on the specific nature of the solvent.
Caption: Thermodynamic interactions governing the dissolution process.
Predicted Solubility Profile in Organic Solvents
Based on the molecular structure, we can predict the solubility behavior of this compound in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to be effective solvents. The alcohol's hydroxyl group can interact with the amide and ketone C=O groups (as a donor) and the amide N-H group (as an acceptor). Solubility in this class is predicted to be Good .
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can accept hydrogen bonds but cannot donate them. They will strongly solvate the N-H group. Acetone and ethyl acetate should be effective, while stronger solvents like DMSO and DMF are expected to show Very Good to Excellent solubility due to their high polarity and hydrogen bond accepting capabilities.
-
Non-polar Solvents (e.g., Toluene, Hexanes, Chloroform):
-
Toluene: The aromatic ring of toluene can engage in π-π stacking with the phenyl rings of the solute, potentially leading to Moderate solubility.
-
Hexanes: As aliphatic hydrocarbons, hexanes lack any polar or specific interaction sites. Solubility is expected to be Very Poor .
-
Chloroform: While often considered non-polar, chloroform's C-H bond is slightly acidic and can act as a weak hydrogen bond donor to the carbonyl oxygens. This may result in Moderate to Good solubility.[3]
-
Quantitative Solubility of Structurally Related Benzamides
Illustrative Solubility Data for Benzamide Derivatives (Mole Fraction, 10³x)[3]
| Solvent | Temperature (K) | Derivative S1 | Derivative S2 | Derivative S3 |
| Methanol | 288.15 | 0.2011 | 0.3112 | 0.1764 |
| 308.15 | 0.5563 | 0.8143 | 0.4412 | |
| 328.15 | 1.2464 | 1.8310 | 0.9416 | |
| Acetone | 288.15 | 0.1453 | 0.3541 | 0.2315 |
| 308.15 | 0.4210 | 0.9124 | 0.6432 | |
| 318.15 | - | - | 1.1520 | |
| Ethyl Acetate | 288.15 | 0.0433 | 0.1415 | 0.1014 |
| 308.15 | 0.1312 | 0.3611 | 0.2513 | |
| 328.15 | 0.3315 | 0.8123 | 0.5421 | |
| Toluene | 288.15 | 0.0091 | 0.0314 | 0.0215 |
| 308.15 | 0.0253 | 0.0812 | 0.0533 | |
| 328.15 | 0.0611 | 0.1816 | 0.1141 |
Note: S1, S2, and S3 are different substituted benzamide derivatives as described in the cited literature. This table is for illustrative purposes to show expected trends and magnitudes.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive, high-quality data, an experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[5]
Principle
An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Workflow Diagram
Caption: Step-by-step workflow for the shake-flask solubility method.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure the amount is in excess of what is expected to dissolve.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Causality: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached more rapidly.
-
Agitate for a predetermined period. A 48-hour period is often sufficient, but this should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued. This step is the core of a self-validating protocol.
-
-
Phase Separation:
-
Remove the vial from the shaker and place it in a centrifuge. Spin at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.
-
Alternative: If a centrifuge is unavailable, filter the solution using a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for most organic solvents).
-
Causality: This step is critical for ensuring that only the dissolved solute is measured. Failure to completely remove suspended microparticles is a common source of erroneously high solubility values.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the vial, taking care not to disturb the solid pellet.
-
Dispense this aliquot into a volumetric flask and dilute with the appropriate solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated and calibrated analytical method, such as UV-Vis spectrophotometry (at the compound's λ_max) or, more accurately, High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A standard curve of known concentrations of this compound must be prepared to allow for accurate quantification.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution. Report the results in units such as mg/mL, g/L, or mol/L.
-
Conclusion
This compound is a molecule with a hybrid physicochemical nature, featuring both polar, hydrogen-bonding groups and significant non-polar surface area. This duality dictates that its solubility will be highly dependent on the chosen solvent system. It is predicted to exhibit good solubility in polar aprotic and protic solvents like DMSO, acetone, and methanol, and moderate solubility in solvents like chloroform and toluene. Conversely, its solubility in non-polar aliphatic solvents such as hexanes is expected to be negligible.
For drug development professionals and research scientists, a theoretical prediction is insufficient for decision-making. The robust, gold-standard shake-flask method detailed in this guide provides the necessary framework to generate accurate and reliable thermodynamic solubility data. This empirical data is indispensable for guiding solvent selection in synthesis, purification, and formulation, ultimately enabling the successful progression of this compound in its intended application.
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Unlocking the Therapeutic Potential of N-(4-acetylphenyl)-4-methylbenzamide: A Technical Guide for Drug Discovery
Abstract
N-(4-acetylphenyl)-4-methylbenzamide, a molecule situated at the confluence of the biologically significant benzamide and acetophenone pharmacophores, represents a compelling yet underexplored candidate for therapeutic development. While direct experimental data on this specific compound is nascent, a comprehensive analysis of its structural analogues and the broader chemical classes to which it belongs provides a strong rationale for investigating its potential biological activities. This technical guide synthesizes existing research on related benzamide and Schiff base derivatives to construct a predictive framework for the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. We will delve into the mechanistic underpinnings of these potential activities, propose robust experimental workflows for their validation, and provide detailed protocols to empower researchers in their exploration of this promising molecule.
Introduction: The Scientific Rationale
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications.[1] These compounds are known to modulate a variety of biological targets, including enzymes and receptors, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The N-phenylbenzamide core, in particular, has been a fertile ground for the discovery of novel therapeutic agents.[4]
On the other hand, molecules containing the 4-acetylphenyl moiety, such as derivatives of 4-acetylphenylamine, have demonstrated significant potential, especially in the realm of oncology and infectious diseases.[5][6] The ketone group in the acetylphenyl ring offers a reactive site for the synthesis of Schiff bases and other derivatives, which have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7][8][9]
This compound strategically combines these two key pharmacophores. The 4-methylbenzamide portion provides a well-established framework for interaction with various biological targets, while the N-(4-acetylphenyl) group introduces a reactive handle and potential for novel interactions. This unique structural amalgamation suggests a high probability of synergistic or novel biological activities. This guide will, therefore, explore the most promising therapeutic avenues for this molecule based on a critical analysis of the available scientific literature on its constituent chemical classes.
Potential Biological Activity I: Anticancer Properties
The development of novel anticancer agents remains a paramount challenge in modern medicine. Structurally related compounds to this compound have shown significant promise in this area, suggesting that it may act as a potent cytotoxic or cytostatic agent.
Mechanistic Insights from Analagous Compounds
Derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors.[10] For instance, N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives have demonstrated high activity against various cancer cell lines, including leukemic and renal carcinoma cells, with IC50 values in the low micromolar range.[10] These compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase.[10]
Furthermore, imidazole derivatives synthesized from 4-acetylphenylamine have shown cytotoxicity against human breast, prostate, and glioblastoma cell lines.[5][6] The mechanism of action for many benzamide-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A plausible mechanism for this compound could involve the inhibition of protein kinases that are often dysregulated in cancer. The molecule's structure could allow it to fit into the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that control cell growth and division.
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [11] Materials:
-
This compound
-
Selected cancer cell lines (e.g., K562, HL-60, MDA-MB-231) [5][10]* Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Biological Activity II: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Benzamide derivatives have been shown to possess potent anti-inflammatory properties, suggesting a similar potential for this compound. [3]
Mechanistic Insights from Analagous Compounds
The anti-inflammatory effects of some benzamides are mediated through the inhibition of the transcription factor NF-kappaB (NF-κB). [3]NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). [3]By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. Other benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting the synthesis of prostaglandin E2 (PGE2). [12][13][14] Given its structure, this compound could potentially interfere with the NF-κB signaling pathway or inhibit enzymes involved in the production of inflammatory mediators like cyclooxygenase (COX).
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for Anti-inflammatory Activity Screening
To investigate the anti-inflammatory potential, a multi-step approach is recommended, starting with in vitro assays and potentially progressing to in vivo models.
Caption: Workflow for anti-inflammatory activity evaluation.
Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete DMEM medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Add 50 µL of Griess Reagent B to each sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Potential Biological Activity III: Antimicrobial Properties
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both benzamide and Schiff base derivatives have demonstrated promising antibacterial and antifungal activities. [15][16]
Mechanistic Insights from Analagous Compounds
The antimicrobial mechanism of benzamide derivatives can vary. Some may inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication. Schiff bases, on the other hand, can chelate metal ions crucial for microbial growth or interfere with cell membrane integrity. The imine group (>C=N-) in Schiff bases is often critical for their biological activity. [9] this compound, or its Schiff base derivatives formed via the acetyl group, could potentially exert antimicrobial effects by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA.
Experimental Workflow for Antimicrobial Activity Screening
A standard workflow for evaluating antimicrobial activity involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Caption: Workflow for antimicrobial activity evaluation.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17] Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [16]and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthesis and Characterization
While this guide focuses on the potential biological activities, a brief overview of the synthesis is pertinent for researchers aiming to work with this molecule.
Proposed Synthetic Route
This compound can be synthesized via a standard amidation reaction between 4-methylbenzoyl chloride and 4-aminoacetophenone.
Caption: Proposed synthesis of this compound.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. [18]The product can be purified by recrystallization or column chromatography.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the crossroads of established pharmacophores. Based on the extensive literature on related benzamide and Schiff base derivatives, there is a strong scientific basis to hypothesize that this compound may possess valuable anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide provides a comprehensive framework for researchers to embark on the exploration of this compound. The detailed experimental workflows and protocols are designed to be self-validating and to generate high-quality, reproducible data. Future research should focus on the synthesis and thorough biological evaluation of this compound, followed by lead optimization to enhance its potency and selectivity. The exploration of its Schiff base and other derivatives could also unveil novel therapeutic agents. The journey to unlock the full therapeutic potential of this compound is just beginning, and it promises to be a rewarding endeavor for the drug discovery community.
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Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Pharmaceutical Research International, 36(5), 45-55. [Link]
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Soykan, C., & Erol, I. (2003). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(13), 1942-1951. [Link]
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Jean, M., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 30(19), 4567. [Link]
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Gonzalez-Villarreal, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 7991. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Khan, I., et al. (2021). Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. RSC Advances, 11(50), 31631-31646. [Link]
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Kihel, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6046-6058. [Link]
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Kisel, E., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 28065. [Link]
-
Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]
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Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853-858. [Link]
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Al-Ghamdi, A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 221. [Link]
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Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]
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Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6529. [Link]
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Szałek, E., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Pharmaceuticals, 18(4), 567. [Link]
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Methodological & Application
Application Notes and Protocols for N-Acylation with 4-Methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Nucleophilic Acyl Substitution Reaction
The N-acylation of an amine with 4-methylbenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction.[1][2] The core of this transformation is the formation of a stable amide bond, a ubiquitous functional group in pharmaceuticals and other biologically active molecules.[1]
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This electrophilicity is heightened by the presence of both a highly electronegative oxygen atom and a chlorine atom, which pull electron density away from the carbon.[3] This initial attack forms a transient tetrahedral intermediate. The reaction then proceeds through the elimination of the chloride ion, a good leaving group, and the reformation of the carbonyl double bond. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][4]
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
The Schotten-Baumann Reaction: A Robust Protocol
A widely employed and highly effective method for this transformation is the Schotten-Baumann reaction.[2][5] This procedure is particularly valuable due to its versatility and applicability to a wide range of substrates. The reaction is typically performed under biphasic conditions, with an aqueous base and an organic solvent, which facilitates the separation of the product and neutralization of the acid byproduct.[2][5]
Key Features of the Schotten-Baumann Conditions:
-
Biphasic System: Often utilizes an aqueous phase (containing the base) and an organic phase (dissolving the amine and acyl chloride). This setup helps to minimize hydrolysis of the acyl chloride.[2]
-
Base: An aqueous solution of a base like sodium hydroxide is commonly used to neutralize the HCl generated.[2][6] Alternatively, in a single-phase system, an organic base such as triethylamine or pyridine can be employed.[7]
-
Temperature Control: The reaction is often exothermic, so maintaining a low temperature, especially during the addition of the acyl chloride, is crucial to prevent side reactions.[1]
Safety First: Handling 4-Methylbenzoyl Chloride
4-Methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[8][9][10]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8][11]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8][9] In case of contact, flush the affected area with copious amounts of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[8] Keep the container tightly sealed.
-
Spills: In the event of a spill, absorb with an inert material and dispose of it as hazardous waste.[11]
| Hazard | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[9] Wear appropriate PPE. |
| Moisture Sensitive | Reacts with water to produce HCl gas.[10] Handle under anhydrous conditions. |
| Inhalation Hazard | Vapors can cause respiratory tract irritation.[8] Use in a fume hood. |
Detailed Experimental Protocol
This protocol provides a general procedure for the N-acylation of a primary or secondary amine with 4-methylbenzoyl chloride. The specific quantities and reaction times may need to be optimized for different substrates.
Materials and Reagents:
-
Primary or secondary amine (1.0 eq)
-
4-Methylbenzoyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of a precipitate (ammonium salt) may be observed.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.[12]
-
Caption: General workflow for the N-acylation protocol.
Product Characterization
The structure and purity of the N-acylated product should be confirmed using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the amide bond can be confirmed by the appearance of a characteristic N-H proton signal (for primary amine substrates) and shifts in the signals of the protons adjacent to the nitrogen atom. The aromatic protons of the 4-methylbenzoyl group will also be present.
-
¹³C NMR: The carbonyl carbon of the amide typically appears in the range of 160-180 ppm.[13]
Infrared (IR) Spectroscopy:
-
The formation of the amide can be confirmed by the appearance of a strong C=O stretching band around 1630-1680 cm⁻¹ and an N-H stretching band (for primary amine substrates) around 3300 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Check the purity of reagents. Increase reaction time or temperature slightly. |
| Hydrolysis of acyl chloride | Add 4-methylbenzoyl chloride slowly at low temperature. | |
| Starting amine is not fully dissolved | Use a more suitable solvent or increase the solvent volume. | |
| Multiple Products | Side reactions | Maintain a low temperature during the addition of the acyl chloride. Use a non-nucleophilic base. |
| Di-acylation of primary amine | Use a slight excess of the amine. | |
| Difficulty in Purification | Product is an oil | Try trituration with a non-polar solvent to induce crystallization.[12] |
| Impurities co-elute during chromatography | Optimize the solvent system for column chromatography. |
References
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem.
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- 4-Methylbenzoyl chloride(874-60-2) - ChemicalBook.
- reaction between acyl chlorides and amines - addition / elimin
- 4-Methylbenzoyl chloride (cas 874-60-2) SDS/MSDS download - Guidechem.
- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams.
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- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
- 3-Chloro-4-methylbenzoyl chloride - Apollo Scientific.
- Schotten–Baumann reaction - Wikipedia.
- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Technical Support Center: Purification of N-Alkylated Is
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Application Notes and Protocols: A Guide to Kinase Inhibitor Screening Using N-(4-acetylphenyl)-4-methylbenzamide as a Model Compound
Introduction: The Critical Role of Kinases and the Quest for Specific Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or its interaction with other proteins. Given their central role in signal transduction, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][3]
The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery, heralding a new era of targeted therapies.[2][4] These inhibitors can be broadly categorized based on their mechanism of action, with a significant number being ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[5] However, the high degree of similarity in this pocket across the human kinome presents a significant challenge in developing highly selective inhibitors, which is crucial for minimizing off-target effects and associated toxicities.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening novel compounds for kinase inhibitory activity. We will use N-(4-acetylphenyl)-4-methylbenzamide , a compound with a scaffold amenable to kinase inhibitor design, as a model to illustrate the experimental workflows. While specific biological activity for this particular compound is not extensively documented, its structure is representative of scaffolds that have been explored for kinase inhibition.[7] This guide will, therefore, focus on the principles and practical execution of kinase inhibitor screening, from initial biochemical assays to cell-based validation.
This compound: A Model Compound for Screening
For the purpose of this guide, we will consider this compound as our test compound. A general synthesis approach for such benzamide derivatives involves the reaction of an appropriate amine with a benzoyl chloride derivative.
Chemical Properties (Predicted/Inferred from Similar Compounds):
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₂ | [8] |
| Molecular Weight | 253.30 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Solubility | Expected to be soluble in DMSO | Inferred |
Note: As with any novel compound, it is crucial to experimentally determine its solubility in the desired solvent (typically DMSO for screening assays) before preparing stock solutions.
Experimental Workflows for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor typically follows a tiered approach, starting with high-throughput biochemical screens to identify initial "hits," followed by more detailed biochemical and cell-based assays to confirm activity and elucidate the mechanism of action.
Figure 1: A generalized workflow for kinase inhibitor screening, from primary high-throughput screening to selectivity profiling.
Part 1: Biochemical Assays for Primary Screening and Potency Determination
Biochemical assays are performed in a cell-free system using purified recombinant kinases, a substrate, and ATP.[10] They are highly amenable to high-throughput screening (HTS) and are essential for determining the direct inhibitory effect of a compound on the kinase of interest.[10]
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A proprietary luciferase enzyme is used to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a potent kinase inhibitor will result in a higher luminescent signal, as less ATP is consumed.
Protocol: Screening of this compound using a Luminescence-Based Assay
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
This compound (dissolved in 100% DMSO to create a 10 mM stock solution)
-
Known kinase inhibitor (positive control)
-
100% DMSO (negative control)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control (DMSO) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Dispense the kinase/substrate mix into each well of the assay plate.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the kinase.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add an equal volume of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation: The primary output of this assay is a measure of luminescence. To determine the inhibitory activity of this compound, the data is typically normalized to the controls:
-
Percent Inhibition (%) = 100 x (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
For dose-response experiments, the percent inhibition is plotted against the logarithm of the compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[10]
A crucial metric for evaluating the quality of a high-throughput screening assay is the Z'-factor . It takes into account the dynamic range of the assay and the variability of the signals.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Fluorescence Polarization (FP) Kinase Assay
Principle: Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution. In the context of a kinase assay, a fluorescently labeled tracer (e.g., a phosphopeptide) binds to a much larger antibody that is specific for the phosphorylated form of the tracer. This binding event significantly slows the rotation of the tracer, resulting in a high FP signal. In a competitive assay format, the kinase phosphorylates an unlabeled substrate, which then competes with the fluorescent tracer for binding to the antibody, leading to a decrease in the FP signal. Therefore, an inhibitor of the kinase will result in less phosphorylated substrate and a higher FP signal.
Protocol: Orthogonal Confirmation of this compound Activity using an FP Assay
Materials:
-
Recombinant kinase of interest
-
Unlabeled peptide substrate
-
Fluorescently labeled phosphopeptide tracer
-
Phospho-specific antibody
-
ATP
-
This compound (as a dilution series)
-
Assay buffer
-
Black, low-volume 384-well microplates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction as described in the luminescence-based assay protocol, including the compound, kinase, substrate, and ATP.
-
Incubate to allow for phosphorylation.
-
-
Detection:
-
Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer in the assay buffer.
-
Add the detection mix to each well of the plate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis and Interpretation: The output is the fluorescence polarization value. The data is analyzed similarly to the luminescence assay to calculate percent inhibition and determine the IC50 value. Using an orthogonal assay like FP helps to rule out false positives that may arise from compound interference with the detection technology of the primary assay (e.g., luciferase inhibition).
Part 2: Cell-Based Assays for Validating Kinase Inhibition in a Physiological Context
While biochemical assays are excellent for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolism, or engagement with the target in a complex cellular environment. Cell-based assays are therefore a critical step in the validation of a potential kinase inhibitor.
Western Blotting for Phosphorylation Status
Principle: This classic technique allows for the detection of changes in the phosphorylation state of a specific protein within a cell. Cells are treated with the inhibitor, and then the protein of interest and its phosphorylated form are detected using specific antibodies. A decrease in the phosphorylated form of the protein relative to the total protein indicates that the inhibitor is active in the cell. Phos-tag™ SDS-PAGE can also be used to separate phosphorylated and unphosphorylated proteins based on mobility shift.
Figure 2: Workflow for assessing kinase inhibitor activity in cells using Western blotting to detect changes in substrate phosphorylation.
Protocol: Assessing the Cellular Activity of this compound by Western Blot
Materials:
-
A cell line known to have an active signaling pathway involving the kinase of interest.
-
This compound (dissolved in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the kinase's substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate protein to serve as a loading control.
-
Data Analysis and Interpretation: The intensity of the bands corresponding to the phosphorylated and total substrate are quantified. The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition. A dose-dependent decrease in this ratio indicates that this compound is inhibiting the kinase activity within the cells.
Part 3: Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile.[5] A compound that inhibits multiple kinases may have unintended off-target effects. Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases.
Methodology: The compound of interest, such as this compound, is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases using a high-throughput biochemical assay. The percent inhibition for each kinase is determined. "Hits" are then typically followed up with IC50 determination to quantify the potency of the compound against each of these off-target kinases. The results are often visualized using a "kinome map" to provide a clear representation of the compound's selectivity.
Conclusion
The journey of discovering a novel kinase inhibitor is a multi-step process that requires a combination of robust biochemical and cell-based assays. This application note has provided a comprehensive overview of the key methodologies for screening a model compound, this compound, for kinase inhibitory activity. By following these protocols and principles of data interpretation, researchers can effectively identify and characterize promising kinase inhibitor candidates, paving the way for the development of new targeted therapies. The importance of using orthogonal assays to confirm hits and cell-based assays to validate activity in a physiological context cannot be overstated. Furthermore, early assessment of kinase selectivity is paramount for developing safe and effective therapeutics.
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Application Notes & Protocols: N-(4-acetylphenyl)-4-methylbenzamide as a Versatile Scaffold for Modern Drug Discovery
Abstract
The N-(4-acetylphenyl)-4-methylbenzamide core represents a strategic scaffold in medicinal chemistry, offering a synthetically accessible framework with significant potential for the development of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of compounds derived from this scaffold. We will explore its application as a putative inhibitor of key signaling kinases, with a particular focus on the WNK-SPAK/OSR1 pathway, which is implicated in both hypertension and oncology. Detailed, field-tested protocols for synthesis, in vitro kinase inhibition assays, and cell-based proliferation studies are provided to empower researchers in their drug discovery endeavors.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
Benzamide and its derivatives are recognized as "privileged structures" in drug discovery, forming the backbone of a multitude of approved therapeutic agents.[1][2] This structural motif is present in compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1] The this compound scaffold is a particularly attractive starting point for library synthesis due to its synthetic tractability and the presence of key functional groups—the acetyl moiety and the amide linkage—that can be readily modified to explore structure-activity relationships (SAR).
Strategic Rationale: Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold is hypothesized to be an effective template for the design of kinase inhibitors. This is supported by studies on related 4-methylbenzamide derivatives which have demonstrated potent inhibitory activity against various protein kinases.[3]
The WNK-SPAK/OSR1 Signaling Pathway: A Prime Target
The "With-No-Lysine [K]" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a signaling cascade that regulates ion transport and has been implicated in both hypertension and cancer.[4][5] In oncology, the WNK-SPAK/OSR1 pathway has been shown to intersect with major cancer-promoting signaling networks such as PI3K-AKT and TGF-β.[4][6] Therefore, inhibitors of this pathway hold promise as novel anticancer agents. The structural features of this compound make it an excellent candidate for development as a SPAK inhibitor.
Below is a diagram illustrating the proposed mechanism of action for inhibitors targeting the WNK-SPAK/OSR1 pathway.
Caption: Proposed inhibition of the WNK-SPAK/OSR1 signaling pathway.
Synthesis and Chemical Modification
The synthesis of this compound is a straightforward process, typically achieved through the acylation of 4-aminoacetophenone with p-toluoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Synthesis of the Precursor: p-Toluoyl Chloride
p-Toluoyl chloride can be readily prepared from p-toluic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][7]
Protocol 3.1: Preparation of p-Toluoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 2.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude p-toluoyl chloride can be purified by vacuum distillation or used directly in the next step.
Synthesis of this compound
The final scaffold is synthesized by reacting p-toluoyl chloride with 4-aminoacetophenone.
Protocol 3.2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of p-toluoyl chloride (1.1 eq) in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Caption: General synthetic workflow for this compound.
In Vitro Evaluation of Biological Activity
Once a library of derivatives based on the this compound scaffold has been synthesized, their biological activity must be assessed. The following protocols describe standard assays for evaluating kinase inhibition and effects on cell proliferation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Protocol 4.1: SPAK Kinase Inhibition Assay
-
Reagent Preparation: Prepare the kinase buffer, SPAK enzyme solution, substrate solution (e.g., a suitable peptide substrate), and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the following in order:
-
Test compound or vehicle control (DMSO).
-
SPAK enzyme solution.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the newly formed ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol 4.2: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells or K562 leukemia cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the in vitro assays can be used to establish a structure-activity relationship for the synthesized compounds. Modifications to the acetylphenyl and 4-methylbenzoyl moieties can be correlated with changes in kinase inhibitory potency and anticancer activity.
Table 1: Hypothetical and Literature-Derived Activity of Benzamide Derivatives
| Compound ID | R1 (on Acetylphenyl Ring) | R2 (on 4-Methylbenzoyl Ring) | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Scaffold | H | H | - | - | - | - | - |
| Analog 1 | H | 2,6-dichloropurine (on methyl) | Bcr-Abl | - | K562 | 2.27 | [3] |
| Analog 2 | H | 2,6-dichloropurine (on methyl) | Bcr-Abl | - | HL-60 | 1.42 | [3] |
| Analog 3 | -N(thiazol-2-yl)propanoic acid | H | SIRT2/EGFR | - | A549 | 2.47 | [11] |
| Analog 4 | -N(thiazol-2-yl)propanoic acid (oxime) | H | SIRT2/EGFR | - | A549 | 5.42 | [11] |
Note: The data for Analogs 1-4 are from structurally related compounds to illustrate the potential of the benzamide scaffold and are not direct derivatives of the title scaffold.
ADMET and Pharmacokinetic Considerations
While detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic data for this compound derivatives are not extensively available, general trends for benzanilide-type compounds can provide initial guidance. In general, these compounds exhibit good oral bioavailability.[12][13] In silico tools can be employed for early-stage prediction of ADMET properties to guide the selection of candidates for further development.
Conclusion and Future Directions
The this compound scaffold presents a promising and versatile platform for the design and synthesis of novel kinase inhibitors. The straightforward synthesis allows for the rapid generation of compound libraries for screening. The hypothesized targeting of the WNK-SPAK/OSR1 pathway offers a compelling rationale for its development in oncology. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and characterization of new chemical entities based on this scaffold. Future work should focus on confirming the direct inhibition of SPAK by derivatives of this scaffold, expanding the SAR, and conducting in vivo studies to validate their therapeutic potential.
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National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]
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ACS Publications. (n.d.). Microsomal metabolism of 2-(methylseleno)benzanilide. [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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Application Note: High-Throughput Screening of N-(4-acetylphenyl)-4-methylbenzamide Derivatives as Potential Kinase Inhibitors
Introduction & Rationale
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1][2] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large chemical libraries.[1][3][4]
The N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[5] Specifically, derivatives of the N-(4-acetylphenyl)-4-methylbenzamide core have been investigated for their potential as anticancer agents, with some analogs showing inhibitory activity against protein kinases like PDGFRα and PDGFRβ.[6] This application note provides a comprehensive protocol for the primary screening of a library of this compound derivatives to identify potent kinase inhibitors.
For this purpose, we will use the ADP-Glo™ Kinase Assay , a robust, luminescence-based HTS assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8][9] Its high sensitivity, broad dynamic range, and suitability for automation make it an ideal choice for large-scale screening campaigns.[10][11]
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring ADP production.[7][10][11]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of a test compound. Afterward, the ADP-Glo™ Reagent is added, which simultaneously terminates the enzymatic reaction and eliminates any remaining ATP. This step is crucial to prevent interference from the initial ATP in the subsequent signal generation.[8][10]
-
ADP Conversion & Signal Generation: In the second step, a Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, producing a stable, "glow-type" luminescent signal that is directly proportional to the initial ADP concentration.[8][11]
Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase of Interest (e.g., BRAF V600E) | Varies | Varies |
| Kinase Substrate (e.g., MEK1) | Varies | Varies |
| ATP, 10 mM | Varies | Varies |
| Staurosporine (Positive Control) | Varies | Varies |
| DMSO, ACS Grade | Varies | Varies |
| Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA) | In-house | N/A |
| White, Opaque, 384-well Assay Plates | Varies | Varies |
Experimental Protocols
Compound Library Management
Proper compound management is critical to ensure the integrity of the screening data.[12][13]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.
-
Storage: Store stock solutions in tightly sealed plates or tubes at -20°C or -80°C to minimize degradation and evaporation.[14]
-
Assay-Ready Plates: For the screen, create "assay-ready" plates by diluting the stock solutions to an intermediate concentration (e.g., 1 mM) and then stamping nanoliter volumes into the final 384-well assay plates. This minimizes freeze-thaw cycles of the master stock.[13][15]
HTS Workflow for Primary Screen
The following protocol is optimized for a 384-well plate format with a final assay volume of 10 µL.
Caption: High-throughput screening workflow.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the 1 mM test compounds (dissolved in DMSO) to the appropriate wells of a 384-well white, opaque assay plate. This results in a final screening concentration of 10 µM.
-
Rationale: Acoustic dispensing minimizes contact and potential carryover, ensuring accurate, low-volume transfers.[14]
-
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of pure DMSO (vehicle).
-
Positive Control (100% Inhibition): Add 50 nL of 1 mM Staurosporine in DMSO (final concentration 10 µM).
-
-
Enzyme/Substrate Addition: Add 5 µL of 2X kinase/substrate mix (prepared in assay buffer) to all wells.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the test compounds to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation: Add 5 µL of 2X ATP solution (prepared in assay buffer to achieve the desired final concentration, e.g., 10 µM) to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Note: Optimal incubation time and ATP concentration should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[7][8]
-
Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar).
Data Analysis and Interpretation
Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17] It measures the separation between the positive and negative controls.[18][19]
The formula for Z'-factor is: Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )
Where:
-
μpos and σpos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
μneg and σneg are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[18][19][20] |
| 0 to 0.5 | Acceptable / Doable | Smaller separation; may require optimization.[18][20] |
| < 0 | Unacceptable | No separation; assay is not reliable for screening.[18][20] |
A Z'-factor ≥ 0.5 is required before proceeding with the full screen.
Hit Identification: Percent Inhibition
The activity of each test compound is calculated as percent inhibition relative to the controls.
% Inhibition = 100 * ( 1 - ( (Signalcompound - μpos) / (μneg - μpos) ) )
A hit is typically defined as a compound that meets a certain inhibition threshold. For a primary screen, a common threshold is ≥50% inhibition or, more stringently, greater than 3 standard deviations from the mean of the sample population.[4]
Confirmatory Assays & Follow-Up Studies
Hits identified in the primary screen must be validated through a series of follow-up experiments.
-
Hit Confirmation: Re-test the primary hits under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response Curves & IC₅₀ Determination: Test confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate dose-response curves.[21][22]
-
Protocol: The data is fitted to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23][24][25]
-
Significance: The IC₅₀ provides a quantitative measure of a compound's potency. Lower IC₅₀ values indicate higher potency.[25]
-
-
Selectivity Profiling: Test active compounds against a panel of other kinases to determine their selectivity profile. This is critical to identify potential off-target effects and understand the mechanism of action.
Conclusion
This application note provides a robust and validated protocol for the high-throughput screening of this compound derivatives using the ADP-Glo™ Kinase Assay. By following these detailed steps for compound management, assay execution, and data analysis, researchers can efficiently identify and validate novel kinase inhibitor lead compounds for further development in drug discovery programs. The workflow emphasizes rigorous quality control and a logical progression from primary hit identification to potency determination, ensuring the generation of high-quality, actionable data.
References
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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Z-factors - BIT 479/579 High-throughput Discovery. NC State University. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
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High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available at: [Link]
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On HTS: Z-factor. On HTS. Available at: [Link]
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In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PubMed Central. Available at: [Link]
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Compound Management and Integrity. Beckman Coulter. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]
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Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
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Drug dose-response data analysis. Towards Data Science. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
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N-(4-Acetylphenyl)benzamide. PubChem. Available at: [Link]
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N-[4-(acetylamino)phenyl]-4-methylbenzamide. PubChem. Available at: [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, Oxford Academic. Available at: [Link]
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Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. ResearchGate. Available at: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]
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Application Notes and Protocols for N-(4-acetylphenyl)-4-methylbenzamide in Antimicrobial Activity Studies
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a silent pandemic, threatening to dismantle the cornerstones of modern medicine. The development of novel antimicrobial agents is a critical priority for global health. Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific benzamide derivative, N-(4-acetylphenyl)-4-methylbenzamide.
These application notes and protocols are designed to be a practical resource, offering not just step-by-step instructions, but also the scientific rationale behind the experimental design. By following these methodologies, researchers can generate robust and reproducible data to assess the antimicrobial efficacy and elucidate the mechanism of action of this compound.
Synthesis of this compound
A reliable supply of the test compound is fundamental to any antimicrobial study. This compound can be synthesized via a standard nucleophilic acyl substitution reaction. The following protocol describes the acylation of 4-aminoacetophenone with 4-methylbenzoyl chloride.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Amide Bond Formation
Materials:
-
4-Aminoacetophenone[4]
-
4-Methylbenzoyl chloride[2]
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath with continuous stirring.
-
Base Addition: To the cooled solution, add pyridine or triethylamine (1.2 equivalents) dropwise.
-
Acylation: Dissolve 4-methylbenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 1: Antimicrobial Screening and Efficacy Assessment
The initial evaluation of a novel compound involves screening for its ability to inhibit the growth of a panel of clinically relevant microorganisms. This section details the standardized protocols for determining the antimicrobial spectrum and potency of this compound.
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of the antimicrobial activity and is an excellent preliminary screening tool.[5][6]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[7]
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate uniformly in three directions to ensure a confluent lawn of growth.[5]
-
Disk Application: Aseptically place a sterile filter paper disk (6 mm diameter) impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The presence of a clear zone indicates antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8][9] This quantitative method is the gold standard for determining the potency of a new antimicrobial agent and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10]
Caption: Workflow for MIC Determination via Broth Microdilution.
Experimental Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion method.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11] This assay is a crucial follow-up to the MIC test to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Principle: An aliquot of the broth from the wells of the MIC test that show no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.[12]
Experimental Protocol:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.
Data Presentation: Antimicrobial Efficacy
The results of the antimicrobial screening should be presented in a clear and concise manner.
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 10231 |
Note: The table is a template for data presentation. The quality control strains listed are commonly used in antimicrobial susceptibility testing.[13][14][15]
Part 2: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following protocols outline key experiments to investigate the potential mechanisms of action of this compound.
Caption: Hypothetical Workflow for Mechanism of Action Studies.
Bacterial Cell Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane, leading to cell death.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell, bind to DNA, and emit a red fluorescence.[16][17]
Experimental Protocol:
-
Cell Preparation: Grow the test bacteria to the mid-logarithmic phase and harvest the cells by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Treatment: Treat the bacterial suspension with this compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).
-
Staining: Add propidium iodide to each sample to a final concentration of 1-5 µg/mL and incubate in the dark for 5-15 minutes.
-
Analysis: Analyze the samples using fluorescence microscopy or a fluorometer. An increase in red fluorescence in the treated samples compared to the untreated control indicates membrane damage.
DNA Binding Assay: Ethidium Bromide Displacement
This assay investigates the ability of the compound to interact with bacterial DNA, which could inhibit essential processes like replication and transcription.
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into the DNA double helix, resulting in a significant increase in its fluorescence.[16] A compound that binds to DNA will compete with EtBr for binding sites, leading to the displacement of EtBr and a subsequent decrease in fluorescence.[15]
Experimental Protocol:
-
Reaction Setup: In a microplate or cuvette, prepare a solution of bacterial DNA (e.g., from E. coli) and ethidium bromide in a suitable buffer.
-
Compound Addition: Add increasing concentrations of this compound to the DNA-EtBr complex.
-
Incubation: Incubate the mixture at room temperature for a short period to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples using a fluorometer (excitation ~520 nm, emission ~590 nm).
-
Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound suggests that it binds to DNA and displaces ethidium bromide.
FtsZ Protein Inhibition Assay
The FtsZ protein is a crucial component of the bacterial cell division machinery and is a promising target for novel antibiotics.
Principle: FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, which is essential for bacterial cytokinesis. The polymerization of FtsZ can be monitored by light scattering. An inhibitor of FtsZ polymerization will prevent or reduce the increase in light scattering.
Experimental Protocol:
-
Reaction Setup: In a suitable buffer, combine purified FtsZ protein with varying concentrations of this compound.
-
Polymerization Initiation: Initiate the polymerization reaction by adding GTP.
-
Light Scattering Measurement: Monitor the change in light scattering over time at a 90-degree angle using a spectrophotometer or fluorometer.
-
Analysis: A reduction in the rate and extent of the increase in light scattering in the presence of the test compound indicates inhibition of FtsZ polymerization.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By systematically assessing its antimicrobial spectrum, potency, and mechanism of action, researchers can generate the critical data necessary to advance this compound through the drug discovery pipeline. Further studies could involve in vivo efficacy testing in animal models of infection, toxicity profiling, and structure-activity relationship (SAR) studies to optimize the compound's antimicrobial properties.
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EUCAST. (n.d.). MIC Determination. Retrieved January 15, 2026, from [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved January 15, 2026, from [Link]
- O'Neill, A. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50729.
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EUCAST. (n.d.). Reference Method. Retrieved January 15, 2026, from [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 15, 2026, from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 15, 2026, from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 15, 2026, from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 15, 2026, from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved January 15, 2026, from [Link]
- S. L. T. Hogg, et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 57(3), 937-958.
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 15, 2026, from [Link]
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-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. Retrieved January 15, 2026, from [Link]
- Lee, S. H., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining. Retrieved January 15, 2026, from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 15, 2026, from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 15, 2026, from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved January 15, 2026, from [Link]
- Pazos, M., & Vicente, M. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50849.
- Li, W., et al. (2017). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Scientific Reports, 7(1), 1-11.
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved January 15, 2026, from [Link]
- Johnson, M. B., & Criss, A. K. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments, (79), e50729.
- Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3545.
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ResearchGate. (n.d.). Propidium iodide (PI) staining assay of E. coli treated for two hours. Retrieved January 15, 2026, from [Link]
- Kugel, S., & Goodrich, J. A. (2012). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 17(12), 14845-14866.
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ResearchGate. (n.d.). Antimicrobial Peptides: Methods and Protocols. Retrieved January 15, 2026, from [Link]
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Frontiers. (n.d.). Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. Retrieved January 15, 2026, from [Link]
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ProFoldin. (n.d.). Drug Target Assays. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved January 15, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved January 15, 2026, from [Link]
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DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of N-(4-acetylphenyl)-4-methylbenzamide in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Novel Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. In oncology, derivatives of this class have garnered significant interest for their potential as anticancer agents.[1][2] Research into N-substituted benzamides and 4-methylbenzamide derivatives has revealed their capacity to induce apoptosis (programmed cell death) and modulate critical cell signaling pathways, making them promising candidates for further investigation.[3][4][5]
N-(4-acetylphenyl)-4-methylbenzamide is a novel investigational compound belonging to this class. While specific data on this molecule is emerging, its structural similarity to other biologically active benzamides suggests it may exert its anticancer effects through mechanisms such as the induction of apoptosis via the intrinsic mitochondrial pathway and/or the inhibition of signaling cascades crucial for cancer cell proliferation and survival.[3][4] This document provides a comprehensive guide for researchers to systematically evaluate the in vitro anticancer properties of this compound, detailing the underlying scientific principles and providing robust, step-by-step protocols.
II. Application Notes: Rationale for Experimental Design
The primary goal of the initial in vitro assessment is to determine the compound's cytotoxicity against various cancer cell lines and to begin elucidating its mechanism of action. A multi-assay approach is essential for a comprehensive evaluation.
A. Cell Line Selection: The choice of cancer cell lines is critical and should be guided by the therapeutic hypothesis. It is recommended to use a panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.[6][7] For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used starting points.[6] The selection should also consider different genetic backgrounds (e.g., p53 status), as this can influence sensitivity to apoptosis-inducing agents.[4][5]
B. Core Assays for Efficacy and Mechanism:
-
Cell Viability Assay (MTT): This is the foundational assay to determine if the compound inhibits cell proliferation or induces cell death.[6][8] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[9][10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): If the compound reduces cell viability, the next logical step is to determine the mode of cell death. Many benzamide derivatives induce apoptosis.[2][3][4] The Annexin V-FITC/PI assay is a gold-standard method that uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] This is based on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by Annexin V.[11]
-
Mechanism of Action (Western Blotting): To delve deeper into the molecular mechanism, Western blotting is employed to analyze the expression levels of key proteins involved in the suspected pathways.[13][14] Based on literature for related N-substituted benzamides, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][5] Therefore, key proteins to probe would include those involved in apoptosis (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP) and potentially cell cycle regulation (e.g., p21, Cyclin B1).
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for this compound, where it induces apoptosis via the intrinsic pathway, a common mechanism for N-substituted benzamides.[4][5]
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
III. Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.[10][15]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8][16]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (a known cytotoxic drug).[8]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[8] Incubate for another 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][15]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.[17]
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This method distinguishes between different cell populations.[18]
-
Annexin V-FITC Negative / PI Negative: Healthy cells
-
Annexin V-FITC Positive / PI Negative: Early apoptotic cells
-
Annexin V-FITC Positive / PI Positive: Late apoptotic or necrotic cells
-
Annexin V-FITC Negative / PI Positive: Necrotic cells
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells in 6-well plates. Treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well into a microcentrifuge tube.[19]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12][18]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[18]
Protocol 3: Protein Expression Analysis by Western Blotting
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.[13][14][20] This allows for the quantification of changes in protein expression following compound treatment.
Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape adherent cells and collect the lysate.[21] Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run at 95-100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[19][21]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again as in step 7. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[19] The intensity of the bands can be quantified using densitometry software relative to a loading control like β-actin.
IV. Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.2 |
| A549 | Lung Carcinoma | 48 | e.g., 22.5 |
| HCT116 | Colorectal Carcinoma | 48 | e.g., 9.8 |
| K562 | Chronic Myelogenous Leukemia | 48 | e.g., 5.1 |
Table 2: Apoptosis Analysis in HCT116 Cells (24-hour treatment)
| Treatment Concentration | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|
| Vehicle Control (0 µM) | e.g., 95.1 ± 2.3 | e.g., 2.5 ± 0.8 | e.g., 1.8 ± 0.5 |
| 5 µM (0.5x IC50) | e.g., 70.4 ± 4.1 | e.g., 18.2 ± 2.5 | e.g., 9.5 ± 1.9 |
| 10 µM (1x IC50) | e.g., 45.3 ± 3.8 | e.g., 35.6 ± 3.1 | e.g., 15.4 ± 2.7 |
| 20 µM (2x IC50) | e.g., 15.8 ± 2.9 | e.g., 48.9 ± 4.5 | e.g., 30.1 ± 3.3 |
V. References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange. Retrieved from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
-
Chen, M. (2009). Western blotting. Chen Lab - University of Hawaii Cancer Center. Retrieved from [Link]
-
Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Journal of Visualized Experiments. Retrieved from [Link]
-
Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726. Retrieved from [Link]
-
Gil-Ad, I., & Sagi, Y. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 25(31), 3766-3781. Retrieved from [Link]
-
Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(3), 427-434. Retrieved from [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 999-1005. Retrieved from [Link]
-
Vaickelioniene, R., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Archiv der Pharmazie, 355(11), e2200259. Retrieved from [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 999-1005. Retrieved from [Link]
Sources
- 1. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 21. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-acetylphenyl)-4-methylbenzamide Synthesis
Welcome to the technical support resource for the synthesis of N-(4-acetylphenyl)-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and product purity. Here, we dissect common experimental challenges, offering scientifically-grounded solutions and detailed protocols to streamline your synthetic workflow.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly under Schotten-Baumann conditions. This reaction involves the acylation of an amine (4-aminoacetophenone) with an acyl chloride (4-methylbenzoyl chloride). The presence of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Reaction Scheme: 4-aminoacetophenone + 4-methylbenzoyl chloride → this compound + HCl
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond.
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, leading to compromised yields or purity.
Problem: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Hydrolysis of 4-methylbenzoyl Chloride
-
Explanation: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding carboxylic acid (4-methylbenzoic acid).[2] This side reaction consumes the acylating agent, preventing it from reacting with the amine.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If a biphasic system (e.g., dichloromethane/water) is employed, the acyl chloride should be dissolved in the organic phase.[3]
-
Add the acyl chloride and aqueous base slowly and simultaneously to the reaction mixture with vigorous stirring. This minimizes the time the acyl chloride is exposed to high concentrations of water and base.[3]
-
-
-
Cause 2: Protonation of 4-aminoacetophenone
-
Explanation: The reaction generates one equivalent of HCl. This strong acid will protonate the basic nitrogen atom of the unreacted 4-aminoacetophenone, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.
-
Solution:
-
Use at least one full equivalent of a base (e.g., aqueous NaOH, pyridine, triethylamine) to neutralize the HCl as it is formed.[1][3]
-
In biphasic Schotten-Baumann conditions, the base remains in the aqueous layer, neutralizing the HCl at the interface.[3]
-
When using an organic base like pyridine or triethylamine in an aprotic solvent, ensure it is added before the acyl chloride.
-
-
-
Cause 3: Insufficient Reagent Purity or Reactivity
-
Explanation: The purity of starting materials is paramount. Old or improperly stored 4-methylbenzoyl chloride may have already hydrolyzed. Furthermore, the nucleophilicity of 4-aminoacetophenone is reduced by the electron-withdrawing acetyl group on the aromatic ring.
-
Solution:
-
Verify the purity of the starting materials via techniques like NMR or melting point analysis. Ensure the acyl chloride has been stored under anhydrous conditions.[3]
-
To overcome the reduced nucleophilicity of the amine, consider increasing the reaction temperature or using a nucleophilic catalyst like pyridine in addition to a stoichiometric base.[2][3]
-
-
-
Cause 4: Inefficient Mixing in Biphasic Systems
-
Explanation: For the reaction to occur efficiently in a two-phase system, the reactants in the organic layer must come into contact with the base in the aqueous layer at the interface. Poor mixing leads to a small interfacial area, drastically slowing the reaction rate and favoring the hydrolysis of the acyl chloride.[4]
-
Solution:
-
Caption: General workflow for synthesis and purification.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of acyl chloride | Use anhydrous conditions; slow, simultaneous addition of reagents. [2] |
| Amine protonation | Use at least one equivalent of a suitable base. [1] | |
| Inefficient mixing | Stir vigorously (>1000 rpm) to create an emulsion. [3][4] | |
| Impure Product | Unreacted 4-aminoacetophenone | Wash organic phase with dilute acid (e.g., 1M HCl). |
| 4-methylbenzoic acid byproduct | Wash organic phase with dilute base (e.g., 1M NaOH). | |
| Reaction Stalls | Insufficient base | Add additional base to the reaction mixture. [2] |
| Acyl chloride consumed | Add a slight excess of the acyl chloride. [2] |
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0 °C.
-
Dissolve 4-methylbenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), 1M NaOH (2x), and saturated NaCl (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of Crude Product
-
Place the crude solid into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. [5]5. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [6]8. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- BenchChem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- BenchChem. (n.d.). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride.
- Various Authors. (n.d.). An improved method of amide synthesis using acyl chlorides. ResearchGate.
- Clark, J. (n.d.). The preparation of amides. Chemguide.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.
- Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
Sources
Technical Support Center: Purification of N-(4-acetylphenyl)-4-methylbenzamide by Recrystallization
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of N-(4-acetylphenyl)-4-methylbenzamide. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a nuanced understanding of solvent selection, thermodynamics, and kinetic factors.[1][2] This document provides a detailed experimental protocol, an in-depth troubleshooting guide, and answers to frequently asked questions to empower you to overcome common challenges and achieve high-purity material.
Core Principles: Understanding the System
This compound is a moderately polar molecule containing both amide and ketone functionalities, along with two aromatic rings. This structure dictates its solubility behavior, making it amenable to purification by recrystallization from polar organic solvents.
The fundamental principle of recrystallization is the difference in solubility of the target compound in a hot solvent versus a cold solvent.[3] An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[1][4] As the saturated hot solution cools, the solubility of the compound decreases, leading to a supersaturated state from which pure crystals form, excluding impurities from the growing crystal lattice.[1][5]
Recommended Experimental Protocol
This protocol provides a robust starting point for the purification of this compound. Initial small-scale trials are always recommended to optimize solvent choice and volumes for your specific crude material.[6]
Solvent Selection Rationale
Given the compound's structure, several solvent systems are viable. The "like dissolves like" principle suggests that solvents with similar functional groups or polarities will be effective.[2][7][8] For amides, polar solvents are often the method of choice.[9]
| Solvent System | Rationale & Considerations |
| Ethanol (95%) | Primary Recommendation. Ethanol is a polar protic solvent that effectively dissolves many amides upon heating. The presence of a small amount of water can often decrease solubility at room temperature, improving recovery. |
| Isopropanol | A slightly less polar alcohol than ethanol. It can be an excellent alternative if the compound is too soluble in hot ethanol, leading to poor recovery. |
| Ethyl Acetate | A moderately polar aprotic solvent. Can be effective but may require the use of a non-polar anti-solvent like hexanes to induce crystallization. |
| Ethanol / Water | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise as an "anti-solvent" until the solution becomes faintly cloudy (the cloud point). Reheating to clarify before slow cooling can yield very pure crystals.[10][11] |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., 10-15 mL of 95% ethanol). Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add the hot solvent in small portions until the solid completely dissolves. Crucially, use the minimum amount of hot solvent necessary to achieve a clear solution. [2][3] Adding excess solvent is the most common cause of poor yield.[12][13]
-
(Optional) Decolorization: If the hot solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the mixture for a few minutes. The charcoal adsorbs colored impurities.[1]
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[14] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[3][5][14]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.[14]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved. Characterize the final product by determining its melting point and comparing it to the literature value. A pure compound will have a sharp and elevated melting point range compared to the crude material.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound isn't dissolving, even after adding a lot of hot solvent. What should I do?
A1: This issue typically stems from one of three causes:
-
Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound, even when hot. Test the solubility of a small sample in other recommended solvents like isopropanol or ethyl acetate.
-
Insufficient Heat: Ensure the solvent is at its boiling point. A common mistake is not heating the solution sufficiently.
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If the bulk of your material dissolves but a small amount remains, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before proceeding to the cooling step.[14]
Q2: Upon cooling, an oil is forming instead of solid crystals. How do I solve this?
A2: This phenomenon, known as "oiling out," is a common problem.[12] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[10] Essentially, the compound "melts" out of the solution instead of crystallizing.
-
Solution 1: Reheat and Add More Solvent. The most straightforward solution is to heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to decrease the saturation concentration. Allow this slightly more dilute solution to cool slowly again.[10][13]
-
Solution 2: Slow the Cooling Rate. Rapid cooling encourages oiling out.[10] After reheating to get a clear solution, allow the flask to cool on the benchtop, perhaps insulated with paper towels, before even considering an ice bath.[13][14]
-
Solution 3: Change Solvents. The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a mixed solvent system.
Q3: The solution has cooled completely, but no crystals have formed. What now?
A3: This indicates that either too much solvent was used, or the solution is supersaturated.[2]
-
Solution 1: Induce Crystallization. First, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth to begin.[2][10] Alternatively, if you have a pure crystal of the compound, add a tiny "seed crystal" to the solution.
-
Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[12][13] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.
-
Solution 3: Add an Anti-Solvent. If your compound is dissolved in a solvent like ethanol, you can try adding a poor solvent in which the compound is insoluble (like water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the good solvent (ethanol) to clarify and cool slowly.
Q4: My final yield is disappointingly low. What went wrong?
A4: A low yield can result from several procedural errors:
-
Excessive Solvent: As mentioned, using too much solvent during the dissolution step is a primary cause of low recovery, as a significant amount of product will remain in the mother liquor.[2][13]
-
Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus is pre-heated.[14]
-
Incomplete Crystallization: Failing to cool the solution in an ice bath after room temperature cooling will leave a considerable amount of product dissolved.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between crystallization and precipitation? A: Crystallization is a slow, thermodynamically controlled process where molecules arrange themselves into a well-defined, ordered crystal lattice, which tends to exclude impurities. Precipitation is a rapid, kinetically controlled process where a solid "crashes out" of a solution in a disordered, amorphous state, often trapping impurities.[5] The goal of this procedure is always to achieve crystallization, not precipitation.
Q: How critical is the cooling rate? A: Extremely critical. Slow, gradual cooling is essential for forming large, high-purity crystals.[3][5] Rapidly cooling a hot, saturated solution (e.g., by plunging it directly into an ice bath) will cause the solid to precipitate quickly, trapping impurities and defeating the purpose of the purification.[5][14]
Q: Can I recover the product that remains in the mother liquor? A: Yes, it is often possible to obtain a second crop of crystals. The mother liquor (the filtrate after collecting your crystals) can be concentrated by boiling off some of the solvent and then re-cooling to obtain more product. However, this second crop will typically be less pure than the first.
Q: How do I know if my compound is pure after recrystallization? A: The primary indicator is the melting point. A pure crystalline solid will have a narrow melting point range (typically < 2 °C) that is close to the literature value. The crude, impure material will melt over a broader range and at a lower temperature.[5] Techniques like TLC or NMR spectroscopy can also be used to assess purity.
Visualized Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and solve common issues encountered during the recrystallization of this compound.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- Department of Chemistry, University of Rochester.
- Royal Society of Chemistry.
- Journal of Chemical Education.
- University of California, Davis.
- University of Massachusetts Boston.
- University of Colorado Boulder.
- Department of Chemistry, University of Rochester.
- Chemistry LibreTexts. 2.
- Michigan State University.
- University of York.
- BenchChem. Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Biocyclopedia.
- ResearchGate.
- ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
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- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing N-Aryl Benzamide Formation
Welcome to our dedicated technical support center for the synthesis and optimization of N-aryl benzamides. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the efficiency and success of your reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you might encounter during the synthesis of N-aryl benzamides, offering structured solutions based on established chemical principles.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in amide synthesis. The root cause often lies in one of several key areas of the reaction mechanism.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The carboxylic acid's hydroxyl group is a poor leaving group and must be activated by a coupling reagent to facilitate nucleophilic attack by the amine.[1][2] Incomplete activation means fewer reactive intermediates are available for amide bond formation. | 1. Verify Coupling Reagent Stoichiometry: Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent (e.g., HATU, HBTU).[1] 2. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1] This ensures the formation of the active ester intermediate. 3. Change Coupling Reagent: If steric hindrance is a factor, consider more potent reagents. For sterically demanding couplings, generating an acyl fluoride in situ with reagents like TFFH can be highly effective.[1][2] |
| Amine Deactivation | Amines are nucleophiles, but they are also bases. A premature acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt, effectively removing the amine from the desired reaction pathway.[3] | 1. Controlled Addition: Add the amine only after the carboxylic acid has been pre-activated.[1] 2. Use of Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These trap the activated carboxylic acid as a less reactive but still potent acylating agent, which can then react with the amine while minimizing side reactions.[1] |
| Steric Hindrance | Bulky substituents on either the carboxylic acid or the aryl amine can physically obstruct the approach of the nucleophile to the activated carbonyl group, dramatically slowing down the reaction rate.[1] | 1. Elevate Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. 2. Choose a Less Hindered Reagent: For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often necessary to promote reductive elimination.[4] If one ligand fails, screen others. 3. Alternative Synthetic Routes: Consider a different synthetic approach, such as a copper-catalyzed Ullmann condensation or a rhodium-catalyzed C-H amidation, which may have different steric requirements.[4] |
| Hydrolysis of Activated Intermediates | The activated carboxylic acid species are highly susceptible to hydrolysis. Any moisture in the reaction will convert the active intermediate back to the starting carboxylic acid, quenching the reaction.[1] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
Issue 2: Significant Side Reactions Observed
The appearance of unexpected products can complicate purification and reduce the yield of the desired N-aryl benzamide.
| Side Reaction | Mechanism & Cause | Mitigation Strategy |
| Racemization | If the carboxylic acid has a chiral center at the α-position, the activated intermediate can be susceptible to epimerization, leading to a loss of stereochemical purity in the final product. | 1. Use Racemization-Suppressing Additives: Additives like HOBt and HOAt are known to minimize racemization. 2. Lower Reaction Temperature: Running the coupling at 0 °C or lower can significantly reduce the rate of epimerization.[1] |
| Formation of Guanidinium By-product | With uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the amine can react with the coupling reagent itself, forming a guanidinium by-product and consuming the nucleophile. | Control Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent before introducing the amine. This ensures the coupling reagent is consumed in the desired activation step. |
| Hydrodehalogenation (in Buchwald-Hartwig Amination) | A common side reaction where the aryl halide is reduced to the corresponding arene, particularly with primary amines.[4] | 1. Ligand and Base Selection: Try a different phosphine ligand or a less sterically hindered base.[4] 2. Lower Temperature: Reducing the reaction temperature can often disfavor this side pathway.[4] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure N-aryl benzamide can be challenging.
| Purification Challenge | Common Cause | Recommended Solution |
| Removal of Coupling Reagent By-products | - DCC/EDC: Forms dicyclohexylurea (DCU) or a water-soluble urea derivative.[5] | - DCU: Often insoluble in common reaction solvents and can be removed by filtration. - EDC By-products: Are water-soluble and can be removed with an aqueous workup (e.g., washing with dilute HCl and NaHCO₃ solutions).[5] |
| Co-elution with Starting Materials | The product and starting materials may have similar polarities, making separation by column chromatography difficult. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] 2. Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, or dichloromethane/methanol) for flash column chromatography. |
| Persistent Copper Catalyst Residues (Ullmann Reaction) | Copper salts can sometimes co-precipitate with the product, leading to colored impurities. | Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to dissolve the copper salts before filtration or extraction.[4] |
II. Frequently Asked Questions (FAQs)
Q1: How do I select the right coupling reagent for my N-aryl benzamide synthesis?
The choice is highly dependent on your specific substrates.
-
For standard couplings: Carbodiimides like DCC or the more water-soluble EDC are cost-effective options, often used with additives like HOBt to improve efficiency and reduce side reactions.[2][3]
-
For difficult or sterically hindered couplings: Uronium/aminium salts like HATU or phosphonium salts like BOP are generally more reactive and effective, though they are more expensive.[2] HATU, in particular, is known for its high efficiency and lower rates of racemization.
-
For large-scale synthesis: Reagents like T3P (Propylphosphonic Anhydride) or cyanuric chloride offer high reactivity and are cost-effective, making them suitable for industrial applications.[6]
Q2: Which solvents are optimal for N-aryl benzamide formation?
The ideal solvent should dissolve all reactants and not interfere with the reaction.
-
Amide Coupling Reactions: Aprotic polar solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are most common.[1][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: Apolar solvents such as toluene, dioxane, and THF are generally preferred.[4] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[4]
-
Copper-Catalyzed Ullmann Condensation: High-boiling polar aprotic solvents like DMSO are often used.[4]
Q3: What is the role of the base in these reactions?
The base plays several crucial roles:
-
Neutralizing Acids: In coupling reactions, a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the acidic by-products formed during the activation of the carboxylic acid.[1]
-
Deprotonating the Nucleophile: In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, a base is required to deprotonate the amide, making it a more potent nucleophile for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[4][8]
Q4: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.[4] For more quantitative analysis, high-performance liquid chromatography (HPLC) or LC-MS can be employed to determine the precise conversion rate.[4]
III. Experimental Protocols & Data
Protocol 1: General Procedure for N-Aryl Benzamide Synthesis via HATU Coupling
This protocol outlines a standard procedure for amide bond formation using HATU, a highly efficient coupling reagent.[1]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the carboxylic acid (1.0 equivalent).
-
Solvent Addition: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of ~0.1-0.5 M).
-
Activation: Add the coupling reagent HATU (1.0–1.5 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Pre-activation Stirring: Stir the mixture at room temperature for 15–30 minutes.
-
Amine Addition: Add the aryl amine (1.0–1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is for the cross-coupling of an aryl halide with a benzamide.[4]
-
Reaction Setup: To a dry, oven-dried reaction flask, add the aryl halide (1.0 mmol), the benzamide (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heating: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
Data Summary: Impact of Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of N-aryl benzamides, compiled from literature data.
| Method | Key Parameter Varied | Observation | Reference |
| Fe-Mediated Synthesis | Catalyst Loading (FeCl₃) | Increasing catalyst from 5 mol% to 10 mol% significantly improves yield. | [4] |
| Buchwald-Hartwig | Ligand Choice | Sterically hindered biarylphosphine ligands generally outperform less bulky ligands for challenging substrates. | [4] |
| Ullmann Condensation | Base Strength | Stronger, less soluble bases like K₃PO₄ can be more effective than soluble organic bases in some systems. | [4] |
IV. Visualized Workflows and Mechanisms
General Amide Coupling Workflow
This diagram illustrates the key steps in a typical amide coupling reaction using a pre-activation strategy.
Sources
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- 2. bachem.com [bachem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of N-(4-acetylphenyl)-4-methylbenzamide production
A Guide to Navigating Scale-Up Synthesis and Troubleshooting
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N-(4-acetylphenyl)-4-methylbenzamide. The scale-up of any chemical synthesis presents unique challenges that may not be apparent at the bench scale. This document provides in-depth, field-proven insights, troubleshooting protocols, and detailed experimental workflows to ensure a robust, reproducible, and high-yielding production process.
Synthesis Overview: The Schotten-Baumann Approach
The most direct and industrially relevant synthesis of this compound involves the N-acylation of 4-aminoacetophenone with 4-methylbenzoyl chloride (p-toluoyl chloride). This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for creating amide bonds.[1][2] It is typically conducted under biphasic conditions, utilizing an organic solvent to dissolve the reactants and an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]
Core Reaction:
-
Nucleophile: 4-Aminoacetophenone
-
Electrophile: 4-Methylbenzoyl Chloride
-
Byproduct: Hydrochloric Acid (HCl)
The mechanism proceeds via a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acid chloride.[1]
General Production Workflow
The following diagram illustrates the end-to-end workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling this reaction from the lab to a pilot plant? A1: The primary challenge is managing the reaction exotherm. The reaction between an amine and an acyl chloride is rapid and highly exothermic.[] At the bench scale, a simple ice bath can dissipate the heat. On a larger scale, inefficient heat transfer can lead to temperature spikes, promoting side reactions and potentially boiling the solvent. A robust cooling system and, most importantly, a controlled, slow addition rate of the 4-methylbenzoyl chloride are critical for success.[6]
Q2: Why is a biphasic solvent system (e.g., Dichloromethane/Water) typically used? A2: The biphasic Schotten-Baumann conditions offer several advantages.[2] The organic solvent (like dichloromethane or diethyl ether) dissolves the starting amine and the acyl chloride, as well as the final amide product.[4] The aqueous phase contains the base (e.g., sodium hydroxide), which serves to neutralize the HCl generated during the reaction.[2] This neutralization is crucial because it prevents the HCl from protonating the unreacted starting amine, which would render it non-nucleophilic and halt the reaction.[3]
Q3: Which base is most suitable and why? A3: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically preferred in an aqueous solution. They are inexpensive and effectively neutralize the HCl byproduct. Organic bases like triethylamine or pyridine can also be used in a single-phase system, but their salts can sometimes complicate purification. For a classic Schotten-Baumann setup, aqueous NaOH is standard.[1]
Q4: How can I monitor the reaction's progress effectively? A4: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring reaction progress.[7] A co-spot of your starting material (4-aminoacetophenone) next to the reaction mixture will clearly show the consumption of the amine and the appearance of a new, typically less polar, product spot. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]
Troubleshooting Guide: From Reaction to Purification
This section addresses specific issues that may arise during the synthesis and provides actionable solutions grounded in chemical principles.
| Problem / Observation | Potential Root Cause(s) | Recommended Action & Explanation |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: 4-Methylbenzoyl chloride is highly reactive and will readily hydrolyze with moisture to form the unreactive 4-methylbenzoic acid.[9] 2. Amine Protonation: Insufficient base or poor mixing can lead to a localized drop in pH, protonating the 4-aminoacetophenone and stopping the reaction.[3] 3. Inadequate Mixing: In a biphasic system, poor agitation prevents the reactants and base from interacting effectively. | 1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). Ensure the 4-aminoacetophenone is thoroughly dried before use.[9] 2. Check Base Stoichiometry & Mixing: Use at least one equivalent of base to neutralize the HCl byproduct. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[1] 3. Improve Agitation: On scale-up, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of the two phases. |
| Product is Contaminated with 4-Methylbenzoic Acid | 1. Hydrolysis of Acyl Chloride: As above, moisture in the reaction is the primary cause. 2. Impure Starting Material: The starting 4-methylbenzoyl chloride may already be partially hydrolyzed. | 1. Implement a Base Wash: During the work-up, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] The acidic 4-methylbenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer. 2. Verify Starting Material Purity: Check the purity of the acyl chloride by GC or NMR before use. Consider distillation if it is significantly degraded. |
| Product is Contaminated with Unreacted 4-Aminoacetophenone | 1. Incorrect Stoichiometry: An excess of the amine was used, or an insufficient amount of the acyl chloride was added. 2. Incomplete Reaction: The reaction was stopped prematurely, or the acyl chloride degraded before it could fully react. | 1. Implement an Acid Wash: During work-up, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).[10] The basic 4-aminoacetophenone will be protonated to its water-soluble ammonium salt and be removed in the aqueous phase. 2. Adjust Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-methylbenzoyl chloride to ensure full conversion of the more valuable amine. Monitor the reaction to completion with TLC or HPLC.[9] |
| "Oiling Out" During Recrystallization | 1. Solution is Supersaturated: The solution cooled too quickly, not allowing time for proper crystal lattice formation. 2. Inappropriate Solvent System: The chosen solvent may dissolve the compound too well even at low temperatures, or impurities are acting as a eutectic. | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization. Seeding with a small crystal of pure product is also effective.[10] 2. Re-evaluate Solvent: If oiling persists, re-heat the solution to dissolve the oil, add slightly more of the primary solvent (e.g., ethanol), and cool slowly again. Consider a different solvent system entirely based on solubility tests.[11] |
| Formation of a Second, Less Polar Byproduct | 1. Diacylation: While less common with anilines, if harsh conditions or a large excess of acylating agent is used, a second acylation on the amide nitrogen can potentially occur.[12] | 1. Strict Stoichiometric Control: Ensure a molar ratio close to 1:1. Avoid using a large excess of the acyl chloride.[12] Maintain a low reaction temperature (0-5 °C) to favor the desired mono-acylation. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: 4-Methylbenzoyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a round-bottom flask equipped with an overhead stirrer, charge 4-aminoacetophenone (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of amine). Begin stirring to dissolve.
-
Base Addition: Add a 2 M aqueous solution of sodium hydroxide (1.5 eq.).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.[6]
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the consumption of 4-aminoacetophenone using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), 5% NaHCO₃ (to remove 4-methylbenzoic acid), and finally with brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.[13] If needed, add more hot solvent dropwise to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the product's melting point (e.g., 50-60 °C) until a constant weight is achieved.[13]
References
-
SATHEE (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
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Grokipedia (n.d.). Schotten–Baumann reaction. Grokipedia. Available at: [Link]
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Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction. Organic-chemistry.org. Available at: [Link]
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University of York (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]
-
Wikipedia (2023). Schotten–Baumann reaction. Wikipedia. Available at: [Link]
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L.S. College, Muzaffarpur (2020). Schotten–Baumann reaction. L.S. College. Available at: [Link]
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ResearchGate (n.d.). Primary amide synthesis via haloform reaction with stoichiometric aqueous ammonia and additional base. ResearchGate. Available at: [Link]
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Pearson (n.d.). Acylation of Aniline Explained. Pearson. Available at: [Link]
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Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
ResearchGate (n.d.). Direct Amide Formation Avoiding Poor Atom Economy Reagents. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]
-
ACS Publications (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry Steps (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic-chemistry.org. Available at: [Link]
-
ResearchGate (n.d.). N-acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate. Available at: [Link]
-
National Institutes of Health (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Available at: [Link]
-
European Journal of Chemistry (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. Available at: [Link]
-
National Institutes of Health (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. Available at: [Link]
-
Eastern Mediterranean University (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
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DergiPark (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
-
ResearchGate (n.d.). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of.... ResearchGate. Available at: [Link]
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Sciencemadness Discussion Board (2009). N-acetylation of aniline, using aspirin. Sciencemadness.org. Available at: [Link]
-
Universitas Airlangga Repository (n.d.). Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and It Analgesic Activity Test in Mice. UNAIR Repository. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
-
National Institutes of Health (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PubMed Central. Available at: [Link]
-
National Institutes of Health (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]
-
National Institutes of Health (n.d.). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. PubMed Central. Available at: [Link]
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Technical Support Center: Purification of Crude N-(4-acetylphenyl)-4-methylbenzamide
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of N-(4-acetylphenyl)-4-methylbenzamide. Drawing from established chemical principles and field-proven methodologies, this document provides a structured, question-and-answer-based approach to troubleshooting common impurity issues, selecting an appropriate purification strategy, and executing detailed experimental protocols.
Section 1: Initial Assessment & Troubleshooting
Q1: What are the most common impurities in a crude this compound synthesis and how can I identify them?
A1: The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1][2][3] In this case, 4-aminoacetophenone is reacted with 4-methylbenzoyl chloride in the presence of a base. The impurity profile of your crude product is directly linked to the stoichiometry, reaction conditions, and work-up procedure.
Likely Impurities:
-
Unreacted Starting Materials:
-
4-aminoacetophenone (Amine): A basic impurity. It can be removed with an acidic wash (e.g., dilute HCl) during the initial work-up.[4][5] On a Thin Layer Chromatography (TLC) plate, it will appear as a more polar spot compared to the product.
-
4-methylbenzoyl chloride (Acyl Chloride): Highly reactive and unlikely to persist through an aqueous work-up. It will rapidly hydrolyze to 4-methylbenzoic acid.
-
-
Reaction Byproducts:
-
4-methylbenzoic acid (Carboxylic Acid): Formed from the hydrolysis of the acyl chloride. This is an acidic impurity and can be effectively removed with a basic wash (e.g., dilute NaOH or NaHCO₃) during the work-up.[1] It will appear as a very polar, often streaky, spot on a silica gel TLC plate.
-
Diacylated Product: In some cases, if the amine nitrogen is deprotonated again, a second acylation can occur, though this is less common for secondary amides. This would be a less polar impurity.
-
-
Residual Reagents & Solvents:
-
Base Catalyst: If a base like pyridine is used, it must be thoroughly removed during the aqueous work-up, typically with an acidic wash.[6]
-
Reaction Solvent: Residual solvents (e.g., Dichloromethane, THF) should be removed under reduced pressure, but trace amounts may persist and can be removed during recrystallization or drying.
-
A preliminary analysis by TLC and ¹H NMR of the crude material is essential for diagnosing the specific impurities present and informing the purification strategy.
Section 2: Purification Strategy Selection
Q2: What is the best overall strategy for purifying my crude product?
A2: The optimal purification strategy depends on the nature and quantity of the impurities identified in your initial assessment. For this compound, the choice is typically between recrystallization and flash column chromatography. The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
-
Step 1: Aqueous Work-up: Always begin with a thorough aqueous work-up. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like 4-aminoacetophenone, followed by a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove acidic impurities like 4-methylbenzoic acid. Finish with a brine wash to remove residual water.
-
Step 2: Assess Purity: After the work-up, evaporate the solvent and analyze the solid residue by TLC.
-
Step 3: Choose the Final Purification Method:
-
If the TLC shows a major spot for your product and only minor spots for impurities with significantly different polarities, recrystallization is the preferred method. It is often faster, more scalable, and more economical.[7][8]
-
If the TLC shows a complex mixture of several compounds or impurities that are very close in polarity to your product, flash column chromatography will be necessary to achieve high purity.[9]
-
Section 3: Recrystallization - Troubleshooting & FAQ
Q3: How do I select an optimal solvent system for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8] For amides like this compound, which are moderately polar, polar protic solvents are excellent starting points.
Solvent Selection Table
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Excellent. Often dissolves amides well when hot and has lower solubility when cold. A primary choice for this class of compound.[10][11] |
| Isopropanol | 82 | Good. Similar to ethanol but may offer a slightly different solubility profile that could improve yield. |
| Acetone | 56 | Fair. High solubility may lead to lower recovery unless used in a mixed solvent system. Its low boiling point can make handling tricky.[7] |
| Ethyl Acetate | 77 | Fair to Good. A less polar option. Can be effective if the crude product is relatively clean. |
| Ethanol/Water | Variable | Excellent (Mixed System). Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool. This technique is very powerful for inducing crystallization.[10] |
Pro-Tip: Perform small-scale solvent screening tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents to see which ones meet the criteria.
Q4: My product is "oiling out" instead of forming crystals. What's wrong and how do I fix it?
A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product, or if significant impurities are depressing the melting point.
-
Solution 1: Reduce the Cooling Rate. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the fridge, and finally to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[8]
-
Solution 2: Use More Solvent. The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool again slowly.
-
Solution 3: Change Solvents. The solvent may be too "good" or too "poor." Try a different solvent or a mixed solvent system from the table above.
Q5: After cooling, no crystals have formed. What are my next steps?
A5: Crystal formation requires nucleation. If the solution is stable and supersaturated, you may need to induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site.[8]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration of the solution, then attempt to cool again.
-
Use an Anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., adding hexane to an ethyl acetate solution or water to an ethanol solution) until the solution becomes turbid, then warm slightly to clarify and cool slowly.
Section 4: Flash Column Chromatography - Troubleshooting & FAQ
Q7: What is a good starting point for a silica gel column chromatography system (stationary/mobile phase)?
A7: For a moderately polar amide, a normal-phase system using silica gel is standard.
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is used. The polarity is gradually increased to elute the compounds. A good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane (or Heptane) .
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system should give your product a Retention Factor (R_f) of ~0.3-0.4 .
-
Q8: An impurity is co-eluting with my product. How can I improve the separation?
A8: Improving resolution in column chromatography requires changing the separation selectivity.
-
Decrease Eluent Polarity: If the R_f values are too high (>0.5), decrease the proportion of the polar solvent (ethyl acetate). This will increase the interaction of all compounds with the silica gel and can improve separation.
-
Change Solvents: Replace one of the eluent components to alter the selectivity. For example, try a Dichloromethane/Methanol system or add a small percentage (~1%) of methanol to your Hexane/Ethyl Acetate system.
-
Use a Different Stationary Phase: If separation on silica is intractable, consider alternative stationary phases like alumina (basic or neutral) or reversed-phase C18 silica.[4]
Q9: I suspect my product is degrading on the column. Is this common for amides and what can I do?
A9: While amides are generally stable, the slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, seen as "streaking" on TLC or low recovery from the column.[7]
-
Deactivate the Silica: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent system.[7] This neutralizes the acidic sites on the silica gel, preventing degradation and often improving the peak shape of amine-containing or other basic compounds.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to ensure a reasonably fast elution time.
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Saturated Solution: Continue adding hot ethanol dropwise until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Add hot water dropwise to the clear ethanol solution until it becomes persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system (e.g., 30% Ethyl Acetate in Hexane) that provides a product R_f of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 6: Purity Verification
Q10: How do I confirm the purity of my final product?
A10: Purity should be confirmed using a combination of methods:
-
TLC: The purified product should appear as a single spot in an appropriate solvent system.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: This is the most definitive method. The spectrum should show all expected signals with correct integrations and no significant peaks corresponding to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide C=O, N-H, acetyl C=O).
-
References
- Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- Collegedunia.
- Wiley Online Library. (2013).
- ResearchGate. (2020). What is the best technique for amide purification?
- PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- Reddit. (2020).
- GL Sciences. Amide Column. GL Sciences.
- SATHEE. Chemistry Schotten Baumann Reaction.
- RSC Publishing. Organic & Biomolecular Chemistry. RSC Publishing.
- Quora. (2020). What is the Schottan-Baumann reaction? Quora.
- Benchchem.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
- Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- Benchchem. Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. Benchchem.
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- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. reddit.com [reddit.com]
- 5. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability issues of N-(4-acetylphenyl)-4-methylbenzamide in solution
Guide: Investigating and Managing the Stability of N-(4-acetylphenyl)-4-methylbenzamide in Solution
Introduction this compound is an amide-containing compound that sees use in various research and development settings. The integrity of any experimental result hinges on the stability of the reagents used. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and manage the stability of this compound in solution. We will move from quick-reference FAQs to in-depth mechanistic explanations and validated experimental protocols to ensure the reliability and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial observations and concerns regarding the stability of this compound.
Q1: I prepared a solution of this compound, and after a short time, my HPLC analysis shows new, smaller peaks appearing alongside my main compound peak. What is happening?
A: The appearance of new peaks is a classic indicator of chemical degradation. This compound, due to its amide functional group, is susceptible to degradation under various conditions. The most common degradation pathways are hydrolysis, photodegradation, and oxidation. Each of these pathways will produce distinct degradation products that appear as new peaks in your chromatogram.
Q2: What are the primary degradation products I should expect from the hydrolysis of this compound?
A: The amide bond is the most likely point of cleavage during hydrolysis. This reaction breaks the molecule into its constituent carboxylic acid and amine. Therefore, you should expect to see:
-
4-methylbenzoic acid
-
4-aminoacetophenone
Q3: What are the most critical environmental and solution factors that can affect the stability of this compound?
A: The stability of amides in solution is not absolute and is highly dependent on the experimental environment.[1] Key factors include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. The rate of degradation is often pH-dependent.[2]
-
Solvent: While degradation can occur in both aqueous and organic solvents, hydrolysis is a primary concern in aqueous media.[1]
-
Light Exposure: Aromatic compounds can be sensitive to light, particularly UV radiation, which can initiate photodegradation.[3]
-
Temperature: Increased temperature accelerates the rate of most chemical reactions, including degradation.[1]
-
Presence of Oxidizing Agents: Dissolved oxygen or residual peroxides in solvents (like THF or ether) can lead to oxidative degradation.
Q4: How can I minimize degradation during the routine preparation and storage of my solutions?
A: To ensure the integrity of your compound for daily experiments, follow these best practices:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.
-
Use High-Purity Solvents: Ensure solvents are free from peroxides and other contaminants.
-
Control pH: If using aqueous solutions, utilize a buffer system to maintain a pH close to neutral (pH 6-8), where many amides exhibit maximum stability.
-
Protect from Light: Store stock solutions and working samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Refrigerate or Freeze: Store stock solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) to significantly slow degradation kinetics.
Part 2: A Mechanistic Approach to Degradation
Understanding the chemical mechanisms behind degradation is crucial for designing robust experiments and interpreting stability data. The amide bond, while more stable than an ester linkage due to resonance stabilization, remains the primary site of reactivity.[4][5]
Hydrolytic Degradation Pathway
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this involves the cleavage of the central amide bond. This reaction can be catalyzed by either acid or base, proceeding through different mechanisms.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This is often slower for amides than for esters because the leaving group is an amide anion (R₂N⁻), which is a stronger base and thus a poorer leaving group than an alkoxide anion (RO⁻).[2]
Caption: Primary hydrolytic degradation pathway.
Photolytic and Oxidative Degradation
-
Photodegradation: Aromatic systems can absorb UV and sometimes visible light. This energy can excite the molecule to a higher energy state, where it may undergo reactions like bond cleavage or reaction with oxygen. While specific pathways for this molecule are not defined without experimental data, it is a known degradation route for similar compounds.[6]
-
Oxidative Degradation: This involves the reaction of the compound with oxidizing species. Potential sites on this compound include the methyl group (which could be oxidized to a carboxylic acid) or the aromatic rings.
Part 3: Experimental Protocols for Stability Assessment
To definitively characterize the stability of this compound, a forced degradation study is the industry-standard approach.[3][7] The goal is to intentionally stress the compound to generate a modest amount of degradation (typically 5-20%), which is sufficient to identify degradation products and validate that your analytical method can detect them.[8][9]
Workflow for a Forced Degradation Study
Caption: Experimental workflow for forced degradation.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from its degradation products and any other impurities.
Objective: To develop a reverse-phase HPLC method with sufficient resolution between this compound and its potential degradation products.
Starting Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good elution strength and low UV cutoff. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is essential initially to ensure all potential degradants are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | Diode Array Detector (DAD) | Scan a range (e.g., 200-400 nm) to find the optimal wavelength for the parent and degradants. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration and detector sensitivity. |
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL).
-
Inject the solution and run the gradient method.
-
Analyze the chromatogram to determine the retention time of the parent peak.
-
This method will be validated for its stability-indicating properties using the samples from the forced degradation study.
Protocol 2: Performing the Forced Degradation Study
Objective: To generate degradation products for method validation and to identify likely degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare a stock solution of the compound at ~1.0 mg/mL in a 50:50 acetonitrile:water mixture.
-
For each condition below, transfer an aliquot of the stock solution to a separate vial.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep a vial of the stock solution in the oven at 60°C.
-
Photostability: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a vial of the stock solution at 4°C, protected from light.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial. For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analyze all samples using the developed HPLC method. Aim for 5-20% degradation of the parent peak. If degradation is too fast or too slow, adjust the stress conditions (temperature or stressor concentration) accordingly.[9]
Part 4: Data Interpretation and Mitigation Strategies
Analysis and Interpretation
-
Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. This ensures there are no co-eluting degradants.
-
Mass Balance: A critical aspect of a good stability study is mass balance. The sum of the assay value (parent compound) and the levels of all degradation products should ideally be close to 100% of the initial assay value.[9] A significant loss in mass balance may indicate the formation of non-UV active or volatile products.
-
Degradant Identification: Analyze the stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide crucial information for elucidating their structures.
Building a Stability Profile
Summarize your findings in a clear format to guide future work.
Example Stability Profile for this compound:
| Stress Condition | Duration | % Degradation | Major Degradation Products (Proposed) |
| 0.1 M HCl, 60°C | 24 hr | 15.2% | Pk1 (RT=5.2min), Pk2 (RT=12.5min) |
| 0.1 M NaOH, 60°C | 24 hr | 8.5% | Pk1 (RT=5.2min), Pk2 (RT=12.5min) |
| 3% H₂O₂, RT | 24 hr | 2.1% | Pk3 (RT=14.1min) |
| Heat, 60°C | 24 hr | < 1% | None significant |
| Photolysis | 1.2M lux-hr | 6.8% | Pk4 (RT=15.8min), Pk5 (RT=16.2min) |
Mitigation and Stabilization Strategies
Based on the stability profile, you can develop specific strategies to control degradation:
-
For Hydrolysis: The data suggests the compound is susceptible to both acid and base hydrolysis. For aqueous applications, formulating the compound in a buffered solution between pH 5 and pH 7 is recommended to find the point of maximum stability.
-
For Photodegradation: The compound shows sensitivity to light. All solutions must be prepared and stored in light-protecting containers (amber glass) and shielded from direct laboratory light during experiments.
-
For Oxidation: While less significant in this example, if oxidative degradation is a concern, de-gassing solvents with nitrogen or argon before use can minimize exposure to dissolved oxygen.
By systematically applying these troubleshooting, analytical, and preventative strategies, researchers can ensure the stability and integrity of this compound in their experimental solutions, leading to more accurate and reproducible scientific outcomes.
References
- Vertex AI Search. (2024).
-
Greenberg, A. D., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, PubMed Central. [Link]
-
Franck, B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. [Link]
-
Rogers, T. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, PubMed Central. [Link]
-
Shaabani, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. PMC, NIH. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
S. K. Singh, PhD, and Svetlana G. Gorbounova. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. [Link]
-
Homrighausen, C., et al. (2014). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation. PubMed. [Link]
Sources
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
Technical Support Center: Overcoming Poor Solubility of Benzamide Derivatives in Assays
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with benzamide derivatives in experimental assays. Benzamides are a cornerstone scaffold in medicinal chemistry, but their often planar, aromatic nature contributes to low aqueous solubility, which can confound results and hinder progress. This resource is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured in a question-and-answer format to directly address the most common solubility issues encountered in the lab.
Q1: My benzamide compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What should I do first?
This is a classic sign of a compound "crashing out" of solution, a phenomenon that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[1][2] This is often a kinetic solubility issue, where the compound temporarily exceeds its thermodynamic solubility limit and then rapidly precipitates.[3][4]
Initial Checks & Solutions:
-
Review Your Stock Concentration: A highly concentrated DMSO stock (e.g., >10 mM) requires a large dilution factor, which can exacerbate precipitation.[5] Try preparing a less concentrated DMSO stock solution (e.g., 1-5 mM) if your compound's solubility in DMSO allows.[6][7]
-
Assess Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.5-1%. If your current protocol results in a lower final concentration (e.g., <0.1%), you may not be providing enough cosolvent to keep the compound in solution.[2] Verify the maximum DMSO tolerance of your specific assay and adjust your dilution scheme accordingly.
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent or other solubilizing agents before the final dilution into the assay buffer. This gradual reduction in solvent strength can prevent abrupt precipitation.
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for compound precipitation.
Q2: I've optimized my DMSO concentration, but my benzamide derivative still isn't soluble. What are my next options?
If DMSO alone is insufficient, the next step is to explore other formulation strategies. The key is to modify the vehicle (the solvent system) to be more hospitable to your compound without compromising the integrity of your assay.
Advanced Solubilization Strategies:
-
pH Modification: Many benzamide derivatives contain ionizable functional groups (e.g., amines, carboxylic acids). Adjusting the pH of your assay buffer can significantly increase solubility.[8] For weakly basic compounds, lowering the pH will protonate basic sites, leading to increased solubility.[9][10][11] Conversely, for weakly acidic compounds, raising the pH will increase solubility.[12]
-
Causality: Ionizing a molecule disrupts the crystal lattice forces that favor the solid state and introduces a charge, which enhances interactions with polar water molecules.[9]
-
Protocol: Prepare your buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) and test your compound's solubility in each. Ensure the pH range is compatible with your assay's biological components.
-
-
Alternative Cosolvents: If DMSO is not effective or if your assay is sensitive to it, other cosolvents can be used, often in combination.[13][14]
-
Polyethylene Glycol (PEG): PEG 400 is a commonly used cosolvent that can improve the solubility of hydrophobic drugs.[15][16] It is generally well-tolerated in many cell-based assays at low concentrations.[17][18]
-
Ethanol: While potentially more toxic to cells than DMSO, ethanol can be an effective solubilizer.[17] Its use should be carefully validated.
-
Solutol® HS 15: This is a non-ionic solubilizer and emulsifying agent that can be very effective but may also interfere with some assays due to its surfactant properties.[19][20]
-
Table 1: Comparison of Common Cosolvents
| Cosolvent | Mechanism of Action | Typical Final Conc. in Assay | Pros | Cons |
| DMSO | Reduces solvent polarity | 0.1 - 1% | Widely used, effective for many compounds | Can be toxic to some cell lines at >1%, may precipitate on dilution[21] |
| Ethanol | Reduces solvent polarity | 0.1 - 1% | Effective solubilizer | Higher potential for cytotoxicity compared to DMSO[17] |
| PEG 400 | Reduces solvent polarity, enhances wetting | 0.5 - 5% | Low toxicity, effective for moderately hydrophobic compounds[16] | Can be viscous, may not be as potent as DMSO for highly insoluble compounds |
| Solutol® HS 15 | Micellar encapsulation, reduces surface tension | 0.01 - 0.1% | High solubilization capacity[20] | Surfactant properties can interfere with biological assays, potential for cell lysis[19] |
Q3: How do I choose a solubilization strategy that won't interfere with my assay?
Assay compatibility is paramount. Every component you add to your formulation is a potential source of interference. A systematic approach is required to validate your chosen method.
Self-Validating Protocol:
-
Vehicle Control: Run a control group that includes the final concentration of your chosen solvent system (e.g., buffer + 1% DMSO + 0.5% PEG 400) without your compound. This will reveal any baseline effects of the vehicle on your assay readout (e.g., enzyme activity, cell viability).
-
Positive Control Check: If your assay has a known positive control compound, test its activity in the presence of your new solvent system. A significant change in the positive control's potency or efficacy indicates that the vehicle is interfering with the assay.
-
Counter-Screening: If using surfactants or other membrane-active agents, consider a simple counter-screen, such as a cell viability assay (e.g., MTT), to ensure the concentrations used are not cytotoxic.[17]
Q4: I've heard about cyclodextrins. How do they work and are they suitable for my assay?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble drug molecules, effectively hiding the hydrophobic parts of the molecule from the aqueous solvent and forming a more soluble "inclusion complex."[24][25]
-
Mechanism of Action: The hydrophobic benzamide derivative partitions into the nonpolar core of the cyclodextrin, while the polar outer surface of the cyclodextrin interacts favorably with water, thus increasing the overall solubility of the drug-cyclodextrin complex.[23][26]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Considerations for Use:
-
Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Potential Pitfalls:
-
Competitive Binding: Cyclodextrins can extract cholesterol from cell membranes, which may cause cytotoxicity or interfere with signaling pathways.
-
Assay Interference: The cyclodextrin may interact with other components of your assay, such as proteins or substrates.
-
Affinity: The binding affinity between the cyclodextrin and your compound must be optimal. If the affinity is too high, the compound may not be released to interact with its biological target.
-
Always perform thorough validation experiments, including vehicle controls, when incorporating cyclodextrins into your assay system.
Frequently Asked Questions (FAQs)
Why are benzamide derivatives often poorly soluble? The benzamide scaffold contains a rigid aromatic ring and an amide group capable of strong hydrogen bonding. In the solid state, these molecules can pack tightly into a stable crystal lattice. Overcoming this lattice energy and solvating the hydrophobic surfaces requires a significant amount of energy, leading to low aqueous solubility.
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility is typically measured in early drug discovery. It reflects the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and incubated for a short period (e.g., 2-24 hours).[4][27] It often results in a supersaturated, metastable solution and can be higher than the true solubility.[3] This measurement is relevant for high-throughput screening where compounds are not given long to equilibrate.[28][29]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[3] This is determined by adding an excess of the solid compound to the buffer, shaking for an extended period (e.g., >24 hours), and then measuring the concentration in the supernatant.[27]
Can I do anything during the chemistry phase to design more soluble benzamide derivatives? Yes. Medicinal chemistry strategies can proactively address solubility. These include:
-
Introducing Ionizable Groups: Adding a basic amine or an acidic group can allow for pH-dependent solubility enhancement.
-
Reducing LogP: Replacing hydrophobic moieties with more polar ones can improve aqueous solubility.
-
Disrupting Crystal Packing: Adding bulky or flexible groups can disrupt the planarity of the molecule, making it more difficult to form a stable crystal lattice.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol allows you to determine the practical solubility limit of your compound in your final assay buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your benzamide derivative in 100% DMSO.[30][31]
-
Create a Dilution Series: In a 96-well plate, perform a serial dilution of your stock solution in your final assay buffer to achieve a range of final compound concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and matches your intended assay conditions (e.g., 1%).
-
Incubate: Cover the plate and incubate at the assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, solid particles).
-
Quantitative Measurement (Optional): For a more precise measurement, use nephelometry (light scattering) to quantify precipitation or filter the plate and analyze the filtrate concentration via HPLC-UV.
-
Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.
References
-
pH and Solubility - AP Chem | Fiveable. (URL: [Link])
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (URL: [Link])
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Central. (URL: [Link])
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which - American Pharmaceutical Review. (URL: [Link])
-
Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (URL: [Link])
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (URL: [Link])
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (URL: [Link])
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs - University of Greenwich. (URL: [Link])
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (URL: [Link])
-
PH and Solvent Effect on Drug Solubility - SlideShare. (URL: [Link])
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (URL: [Link])
-
pH and solubility (video) | Equilibrium - Khan Academy. (URL: [Link])
-
Best Practices For Stock Solutions - FasterCapital. (URL: [Link])
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. (URL: [Link])
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PubMed Central. (URL: [Link])
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (URL: [Link])
-
Solubilization techniques used for poorly water-soluble drugs - PubMed Central. (URL: [Link])
-
Preparing Stock Solutions - PhytoTech Labs. (URL: [Link])
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. (URL: [Link])
-
5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability - Bostongrp. (URL: [Link])
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE. (URL: [Link])
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (URL: [Link])
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PubMed Central. (URL: [Link])
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What is the procedure to create stock solutions? - Chemistry Stack Exchange. (URL: [Link])
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The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (URL: [Link])
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. (URL: [Link])
-
Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? - ResearchGate. (URL: [Link])
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? - ResearchGate. (URL: [Link])
-
Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed Central. (URL: [Link])
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (URL: [Link])
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - NIH. (URL: [Link])
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (URL: [Link])
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - MDPI. (URL: [Link])
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- 11. scielo.br [scielo.br]
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- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Storage and Stability of N-(4-acetylphenyl)-4-methylbenzamide
Welcome to the dedicated technical support center for N-(4-acetylphenyl)-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to offer robust troubleshooting strategies for stability-related issues. Our commitment is to empower your research with the technical expertise and practical solutions necessary for maintaining the integrity of this compound.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a molecule possessing both an amide and an aromatic ketone functional group. This unique structure dictates its stability profile. While amides are generally stable, they are susceptible to hydrolysis under certain conditions. Aromatic ketones, on the other hand, can be sensitive to light and oxidation. A proactive approach to storage and handling is paramount to prevent the generation of impurities that could compromise experimental results.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the "why" behind each recommendation, grounding our advice in established chemical principles.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To ensure the long-term stability of this compound, it is crucial to control environmental factors that can accelerate its degradation.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.[3] |
| Humidity | Store in a desiccated environment | The amide bond is susceptible to hydrolysis, and minimizing exposure to moisture is critical.[4] |
| Light | Protect from light (amber vials/darkness) | The aromatic ketone moiety can absorb UV light, potentially leading to photodegradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | This minimizes the risk of oxidation, particularly of the aromatic rings and the ketone group.[7] |
Q2: I've observed a new, unexpected peak in my HPLC analysis of a stored sample. What could be the cause?
The appearance of a new peak in your chromatogram is a strong indicator of degradation. Based on the structure of this compound, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a systematic approach to troubleshooting unexpected degradation of this compound.
A. Identifying the Degradation Pathway
The first step in troubleshooting is to identify the likely cause of degradation. The following diagram illustrates the primary potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q3: My sample was stored in a standard vial at room temperature. I see new peaks in the HPLC. What is the likely degradation product?
Given these storage conditions, hydrolysis is the most probable degradation pathway. The amide bond in this compound can be cleaved by moisture, especially if there are trace acidic or basic residues present.[4] This would result in the formation of 4-aminoacetophenone and 4-methylbenzoic acid .
Q4: I suspect oxidative degradation. What are the potential products and how can I confirm this?
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in solvents.[7] For this compound, oxidation could potentially occur at the nitrogen atom of the amide, forming an N-oxide, or on the aromatic rings, leading to hydroxylated byproducts.[8][9] Confirmation would require mass spectrometry (MS) to identify the molecular weights of the new peaks, which would show an increase corresponding to the addition of one or more oxygen atoms.
Q5: How can I minimize photodegradation during my experiments?
The aromatic ketone functionality makes the molecule susceptible to photodegradation.[5][10] To mitigate this:
-
Work in a low-light environment: Use amber glassware or wrap your vials and flasks in aluminum foil.
-
Minimize exposure time: Prepare solutions fresh and avoid leaving them on the benchtop under ambient light for extended periods.
-
Use a photostability chamber for controlled studies: When intentionally studying photodegradation, use a chamber with a defined light source as per ICH Q1B guidelines.[2]
IV. Experimental Protocols: A Practical Guide
To assist in your investigations, we provide the following detailed protocols for a forced degradation study and a stability-indicating HPLC method.
A. Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Subject both the solid compound and the stock solution to 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using the stability-indicating HPLC method described below.
B. Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.[1][3][13][14][15]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Formic Acid in Mobile Phase: Improves peak shape and provides a suitable pH for the analysis of both the parent compound and its acidic or basic degradation products.
-
Gradient Elution: Ensures the elution of compounds with a wide range of polarities, from the more polar degradation products to the less polar parent compound.
-
UV Detection at 254 nm: Both the benzamide and acetylphenyl moieties contain aromatic rings that absorb strongly at this wavelength.
V. Conclusion
Maintaining the integrity of this compound is achievable through a combination of appropriate storage conditions and a thorough understanding of its potential degradation pathways. By implementing the recommendations and protocols outlined in this guide, researchers can minimize the risk of compound degradation and ensure the reliability and reproducibility of their experimental data. Should you encounter further challenges, our team of application scientists is available for consultation.
VI. References
-
Production of Benzamide and Isoindoline Type Compounds on Photodegradation of Benzanilides. (n.d.). J-Stage. Retrieved from [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2003). The Journal of Physical Chemistry A. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Retrieved from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]
-
Oxidation of aromatic ketones by DCICA in absence of added chloride... (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. (n.d.). The University of Groningen research portal. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides,N-nitrobenzamides and some other N-nitro amides inaqueous sulfuric acid1. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Retrieved from [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). arkat usa. Retrieved from [Link]
-
16.9: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (n.d.). PubMed. Retrieved from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). PMC. Retrieved from [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Photodegradation Products And Their Analysis In Food. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing Crystallization of N-(4-acetylphenyl)-4-methylbenzamide for X-ray Diffraction
Welcome to the technical support center for the crystallization of N-(4-acetylphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to obtain high-quality single crystals suitable for X-ray diffraction analysis. Growing diffraction-quality crystals is often considered an art, but a systematic, well-informed approach can significantly increase the probability of success.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the challenges of crystallizing this specific aromatic amide.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common hurdles encountered during the crystallization of organic compounds, providing a logical framework for diagnosis and resolution.
Issue 1: No Crystals Formed After an Extended Period
Potential Cause & Explanation: The solution is likely undersaturated, meaning the concentration of your compound is too low for molecules to aggregate into a crystal lattice. This can happen if too much solvent was initially used.[3]
Solutions:
-
Induce Supersaturation via Evaporation:
-
If using a volatile solvent, cover the vial with parafilm and puncture it with a few small holes using a needle.[4][5] This slows the evaporation rate, allowing the concentration to increase gradually to the point of supersaturation.
-
Alternatively, you can gently blow a stream of inert gas (like nitrogen or argon) over the solution's surface to accelerate solvent removal in a controlled manner.
-
-
Introduce Nucleation Sites:
-
Scratching: Gently scratch the inside of the glass vial at the air-liquid interface with a glass rod.[3][6] The microscopic imperfections created on the glass surface can serve as nucleation points for crystal growth.
-
Seeding: If you have a small crystal from a previous attempt (even if it's of poor quality), introduce it into the solution.[3] A seed crystal provides a pre-existing template for further molecular assembly.
-
-
Drastic Temperature Change: For techniques relying on cooling, if crystals haven't formed at room temperature, try placing the solution in a refrigerator or even a freezer (provided the solvent doesn't freeze).[4][7]
Issue 2: The Compound "Oils Out," Forming Liquid Droplets
Potential Cause & Explanation: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[3] Impurities can also promote oiling out by depressing the melting point. The resulting solidified oil is often amorphous or polycrystalline and unsuitable for single-crystal X-ray diffraction.[3]
Solutions:
-
Re-dissolve and Slow Down: Gently warm the solution to re-dissolve the oil. Then, slow down the cooling process. For example, place the flask in a warm water bath and allow the entire system to cool to room temperature over several hours.[1] This gives the molecules more time to arrange themselves into an ordered lattice.
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the mixture, re-dissolve the compound completely, and then attempt the cooling process again.[3] This lowers the saturation temperature, potentially below the compound's melting point.
-
Change the Solvent System: Try a solvent in which the compound is less soluble. This will require a higher temperature to dissolve, and upon cooling, the saturation point may be reached at a lower temperature, favoring crystal formation over oiling.
Issue 3: Crystals Are Too Small, Needle-like, or Form as a Powder
Potential Cause & Explanation: This is a sign of rapid crystallization, where too many nucleation sites form simultaneously, leading to fast growth and competition for material.[8][9] This prevents any single crystal from growing to a suitable size for X-ray diffraction.[8]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Evaporation: Reduce the number or size of the holes in the parafilm cover to slow down the evaporation rate.[5]
-
Slow Cooling: Insulate the crystallization vessel (e.g., with cotton or by placing it in a Dewar of warm water) to ensure a very gradual temperature drop.[4][10]
-
Vapor Diffusion: Use a less volatile anti-solvent or increase the distance between the inner vial and the anti-solvent reservoir.
-
-
Decrease the Initial Concentration: Dilute the solution slightly. A lower concentration means that the solution will need to cool more or evaporate more solvent before reaching saturation, which can slow down the entire process and favor the growth of fewer, larger crystals.[7]
-
Use Cleaner Glassware: Ensure your vials are scrupulously clean. Dust, scratches, and other particulate matter can act as unwanted nucleation sites.[5][8] Filtering the solution through a syringe filter into a clean vial can be highly effective.[11]
Issue 4: Crystals Are Cracked or Opaque
Potential Cause & Explanation: Cracking and opacity often indicate the loss of solvent molecules that were incorporated into the crystal lattice.[1] This is particularly common with volatile solvents like diethyl ether or dichloromethane.[1][12] When the crystals are removed from the mother liquor, these solvent molecules evaporate, causing the lattice to collapse or crack.
Solutions:
-
Do Not Let Crystals Dry: Never remove all the solvent.[4] Crystals should be kept in their mother liquor until the moment of mounting for X-ray analysis.
-
Substitute the Solvent: If cracking is a persistent issue, try replacing the volatile solvent with a less volatile alternative. For example, pentane can sometimes be a substitute for diethyl ether.[1]
-
Mount Crystals Quickly: When you are ready for analysis, work quickly to remove a crystal from the solution and mount it on the diffractometer, often in a cryo-stream, to prevent solvent loss.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound? A1: For aromatic amides, it is beneficial to start with solvents that can participate in hydrogen bonding.[1][12] Good single solvents to screen would include ethanol, methanol, acetone, and acetonitrile.[13] Ethyl acetate is also frequently successful for many organic compounds.[1] Given the molecule's structure, a solvent pair approach is highly recommended. A good strategy is to dissolve the compound in a "good" solvent where it is readily soluble (like acetone or ethyl acetate) and then slowly introduce an "anti-solvent" in which it is poorly soluble (like hexane or heptane) until turbidity is observed.[14]
Q2: How much compound do I need to grow a single crystal for X-ray analysis? A2: You only need one high-quality single crystal. An ideal crystal for modern diffractometers is about 0.1 to 0.3 mm in each dimension.[4] A good starting point for a crystallization experiment is a concentration similar to what you would use for an NMR sample, typically 5-15 mg of your compound in 0.5-1.0 mL of solvent.[1][12] Remember, the goal is not a high yield of bulk material, but the formation of a single, well-ordered crystal.[1]
Q3: My compound is highly pure according to NMR. Why is it still difficult to crystallize? A3: High purity is necessary but not sufficient for good crystal growth.[8] Some molecules are inherently more challenging to crystallize due to factors like conformational flexibility. The presence of multiple rotatable bonds in this compound can allow it to adopt various conformations, making it difficult for it to pack into a regular, repeating lattice. Sometimes, even trace impurities that are not visible by NMR can inhibit crystal growth.[9]
Q4: Should I filter my solution before setting it up for crystallization? A4: Absolutely. Filtering the solution while it's warm (but not supersaturated) through a glass frit or a syringe filter (PTFE) into a clean crystallization vessel is a crucial step.[8][11] This removes dust, fibers, and other microscopic particulate matter that can act as sites for uncontrolled nucleation, which often leads to the formation of many small crystals instead of a few large ones.[8]
Solvent Selection Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Rationale |
| Ethanol | 78 | 24.5 | A good polar, hydrogen-bonding solvent. Often effective for amides.[13] |
| Acetone | 56 | 20.7 | A polar aprotic solvent. Good for dissolving the compound; often used with an anti-solvent. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that is often successful for recrystallizing aromatic compounds.[15] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that works well for many organic compounds.[1] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Can sometimes promote good crystal packing by filling voids in the lattice.[1][12] |
| Hexane/Heptane | 69 / 98 | ~2.0 | Non-polar solvents. Primarily used as anti-solvents in layering or vapor diffusion setups. |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest method.[4] It is best suited for compounds that are moderately soluble at room temperature and when using a relatively volatile solvent.
Caption: Diagram of the slow evaporation technique.
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.[4]
-
Filter the solution into a new, clean vial to remove any particulate matter.
-
Cover the opening of the vial with parafilm.
-
Carefully puncture the parafilm with a needle to create 2-3 small holes.[5] The number and size of the holes will control the evaporation rate.
-
Place the vial in a location free from vibrations and temperature fluctuations.[8]
-
Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[4]
Protocol 2: Slow Cooling
This method is ideal for compounds that have a significant difference in solubility between a hot and cold solvent.[1]
Caption: Diagram of the slow cooling technique.
Methodology:
-
Place the compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or acetonitrile).
-
Heat the mixture gently (e.g., on a hot plate or in a sand bath) while swirling until the solid dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution.[6][16]
-
Once dissolved, remove the flask from the heat source.
-
To ensure slow cooling, place the flask inside a larger beaker filled with hot water or in a Dewar flask.[4]
-
Allow the entire apparatus to cool slowly and undisturbed to room temperature.
-
If no crystals form at room temperature, the flask can be moved to a refrigerator.
Protocol 3: Vapor Diffusion
This technique is very effective for small amounts of material and allows for fine control over the rate of crystallization.[12][17]
Caption: Diagram of the vapor diffusion technique.
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent (e.g., toluene or dichloromethane) in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger beaker or jar that contains a layer of "anti-solvent" (e.g., pentane or hexane).[17] The anti-solvent must be miscible with the good solvent, more volatile, and the compound should be insoluble in it.
-
Seal the outer container tightly (e.g., with a lid or parafilm).
-
The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[17]
-
This gradual change in solvent composition reduces the compound's solubility, slowly inducing crystallization.
-
Place the setup in an undisturbed location and monitor over several days.
References
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ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
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Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]
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Validation & Comparative
A Prospective Analysis of N-(4-acetylphenyl)-4-methylbenzamide as a Putative Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of novel small molecules with the potential to modulate kinase activity is a cornerstone of modern therapeutic innovation. This guide provides a comparative analysis of N-(4-acetylphenyl)-4-methylbenzamide, a compound with structural motifs suggestive of kinase interaction, against established classes of kinase inhibitors. While direct experimental evidence for the kinase inhibitory activity of this compound is not yet publicly available, this document serves as a prospective guide, outlining the scientific rationale for its investigation and providing the experimental frameworks necessary for its evaluation.
Introduction to Kinase Inhibitors and the Therapeutic Landscape
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1][2] This process acts as a molecular switch, regulating a vast array of cellular functions, including cell growth, differentiation, metabolism, and apoptosis.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4][5]
Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby disrupting the aberrant signaling pathways that drive disease progression.[1][6] These inhibitors are broadly classified based on the amino acid they target (tyrosine kinases vs. serine/threonine kinases) and their mechanism of action.[1][2] The therapeutic landscape of kinase inhibitors is extensive, with numerous approved drugs such as Imatinib, Dasatinib, and Erlotinib revolutionizing the treatment of various cancers.[7][8][9]
Structural Scrutiny of this compound
The chemical structure of this compound, as detailed in PubChem, reveals several features that merit its consideration as a potential kinase inhibitor.[10] The molecule possesses a central benzamide core, a scaffold that is present in a number of known kinase inhibitors.[11][12][13] The presence of aromatic rings and amide linkages provides a framework for potential hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of a kinase.
Many kinase inhibitors are designed with aromatic heterocyclic skeletons, such as pyrimidine, pyridine, and quinoline, which effectively bind to the hinge region of the kinase's ATP-binding site.[] While this compound lacks a heterocyclic core, its linear arrangement of aromatic rings and amide groups could still allow it to occupy the ATP-binding cleft.
A Comparative Framework: this compound vs. Known Kinase Inhibitors
To understand the potential of this compound, it is essential to compare its structural features and hypothetical mechanism of action with those of well-characterized kinase inhibitors.
Mechanism of Action: A Spectrum of Inhibition
Kinase inhibitors primarily function by competing with ATP for binding to the kinase's active site.[15] They are often categorized into several types based on their binding mode:[3][]
-
Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket.[3][]
-
Type II Inhibitors: These bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[3][]
-
Allosteric Inhibitors (Type III and IV): These bind to sites on the kinase that are remote from the ATP-binding pocket, inducing a conformational change that inhibits activity.[][15]
-
Covalent Inhibitors: These form an irreversible covalent bond with a residue in the active site.[]
Given its structure, this compound is most likely to act as a Type I or Type II inhibitor, directly competing with ATP. The flexibility of the molecule could potentially allow it to adapt to either the active or inactive conformation of a kinase.
Structural Comparison with Representative Kinase Inhibitors
To illustrate the potential of this compound, we can compare it to two well-known tyrosine kinase inhibitors, Imatinib (a Type II inhibitor) and Erlotinib (a Type I inhibitor).
| Feature | This compound (Hypothetical) | Imatinib (Gleevec®) | Erlotinib (Tarceva®) |
| Core Scaffold | Benzamide | 2-Phenylaminopyrimidine | Quinazoline |
| Hinge Binding Moiety | Amide carbonyl and N-H | Pyrimidine and aniline N-H | Quinazoline nitrogen and aniline N-H |
| Hydrophobic Regions | Phenyl and tolyl groups | Phenyl and methylpiperazine groups | Phenyl and ethynyl groups |
| Potential for H-bonds | Amide groups | Amide, pyrimidine, and aniline groups | Aniline and quinazoline groups |
| Flexibility | Moderately flexible | Flexible | Relatively rigid |
| Probable Binding Mode | Type I or Type II | Type II | Type I |
This comparison highlights that while the core scaffold of this compound differs from these established inhibitors, it possesses the necessary functional groups and hydrophobic regions to potentially engage with a kinase active site.
Experimental Validation: A Proposed Workflow
To empirically determine the kinase inhibitory potential of this compound, a systematic experimental approach is required. This workflow should encompass both biochemical and cell-based assays to provide a comprehensive understanding of its activity, potency, and selectivity.
In Vitro Kinase Inhibition Assays
The initial step is to assess the direct inhibitory effect of the compound on a panel of purified kinases. A luminescence-based assay that measures ADP production is a robust and high-throughput method for this purpose.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay [16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the serially diluted this compound or a DMSO control to the appropriate wells. A known pan-kinase inhibitor like Staurosporine should be used as a positive control.
-
Incubation: Incubate the plate to allow for the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Assay
A schematic representation of the in vitro kinase inhibition assay workflow.
Cell-Based Assays for Kinase Inhibition
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.[17][18] Cell-based assays can determine the compound's cell permeability, its effect on downstream signaling pathways, and its overall cellular potency.[4][19]
Experimental Protocol: Cell-Based Phosphorylation Assay [4][19]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be driven by a specific kinase) in 96-well plates. Treat the cells with increasing concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.
-
Phosphorylation Detection: Use an ELISA-based method to quantify the phosphorylation of a known downstream substrate of the target kinase. This typically involves capturing the total substrate protein and then detecting the phosphorylated form using a phospho-specific antibody.
-
Data Acquisition: Measure the signal (e.g., colorimetric or fluorescent) using a plate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein levels and determine the IC50 value for the inhibition of substrate phosphorylation in a cellular environment.
Signaling Pathway Inhibition Diagram
A conceptual diagram illustrating the inhibition of a kinase signaling pathway.
Concluding Remarks and Future Directions
This compound presents an intriguing starting point for a kinase inhibitor discovery program. Its chemical structure contains key features that suggest a potential interaction with the ATP-binding site of kinases. The proposed experimental workflow provides a clear path to validating this hypothesis, from initial biochemical screening to more complex cell-based characterization.
Future research should focus on a broad kinase panel screening to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this chemical scaffold. The journey from a hypothetical inhibitor to a clinical candidate is long and challenging, but the foundational analysis presented here provides a solid rationale for embarking on this endeavor.
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MyLeukemiaTeam. (2024). Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML? Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-acetylphenyl)-4-methylbenzamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-(4-acetylphenyl)-4-methylbenzamide. By synthesizing data from studies on structurally related benzamide derivatives, we aim to offer valuable insights for researchers, medicinal chemists, and drug development professionals. This document will explore the potential impact of structural modifications on biological activity, detail relevant experimental protocols, and provide a framework for the rational design of novel therapeutic agents based on this versatile scaffold.
The benzamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][2] The this compound structure offers several points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets. Understanding the SAR of this family of compounds is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
Core Scaffold and Inferred Structure-Activity Relationships
The fundamental structure of this compound consists of three key components: the 4-methylbenzoyl "A-ring," the central amide linker, and the N-(4-acetylphenyl) "B-ring." The biological activity of analogs can be systematically modulated by making substitutions at these positions. While comprehensive SAR studies on this specific series are not extensively published, we can infer probable trends from research on closely related benzamide analogs.[3]
Modifications of the A-Ring (4-Methylbenzoyl Moiety)
The 4-methyl group on the benzoyl ring is a key feature. Its impact can be evaluated by comparing it with analogs bearing other substituents at this position.
-
Size and Lipophilicity: The methyl group provides a moderate degree of lipophilicity. Replacing it with smaller (e.g., -H) or larger alkyl groups can influence binding affinity and membrane permeability. In some benzamide series, increasing alkyl chain length has been shown to modulate activity, though often with a non-linear relationship.
-
Electronic Effects: The methyl group is weakly electron-donating. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or stronger electron-donating groups (e.g., -OCH₃) at the para-position can alter the electron density of the carbonyl group in the amide linker, potentially affecting hydrogen bond acceptor strength and overall target engagement. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions on the benzamide ring, such as chloro groups, were explored to improve M1 antagonist activity.[4]
The Amide Linker: A Crucial Interaction Hub
The amide bond is a critical structural element, often participating in hydrogen bonding with biological targets.
-
Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The planarity and rigidity imparted by the amide bond are often essential for orienting the A and B rings correctly within a binding pocket. Studies on antitubercular benzamides suggest that a hydrogen bond donor on the amide nitrogen is crucial for activity.[3]
-
Conformational Rigidity: Intramolecular hydrogen bonding can restrict the conformation of drug molecules, leading to increased lipophilicity and pharmacological activity.[5] The relative orientation of the two aromatic rings, dictated by the amide linker, is a key determinant of activity.
Modifications of the B-Ring (N-(4-acetylphenyl) Moiety)
The N-(4-acetylphenyl) ring presents several opportunities for modification that can significantly impact biological activity.
-
The 4-Acetyl Group: This group is a key feature, acting as a hydrogen bond acceptor. Its electronic and steric properties are significant.
-
Comparison with -OH: The synthesis and analgesic testing of N-(4-hydroxyphenyl)-4-methylbenzamide, a close analog, revealed comparable activity to paracetamol. The acetyl group, being more electron-withdrawing and sterically larger than a hydroxyl group, would be expected to confer different properties, potentially altering target specificity or potency.
-
Metabolic Liability: The acetyl group could be a site of metabolic reduction to an alcohol, which could either be a deactivation pathway or lead to an active metabolite.
-
-
Positional Isomers: Moving the acetyl group to the meta or ortho position would drastically change the molecule's geometry and electronic properties, likely leading to a significant change in activity.
-
Substitution on the Ring: Introducing other substituents on the B-ring can modulate activity. For example, in a study of N-phenylbenzamide analogs against Schistosoma mansoni, electron-withdrawing groups (such as two chloro substituents) on the N-phenyl ring induced strong degenerative changes in the parasite.[6] This suggests that adding electron-withdrawing groups to the B-ring of our core scaffold could be a fruitful strategy.
The following diagram illustrates the key regions for SAR exploration on the this compound scaffold.
Caption: Key modification points for SAR studies.
Comparative Data on Related Benzamide Analogs
To provide a quantitative basis for our SAR discussion, the following tables summarize biological activity data for structurally related benzamide derivatives from various studies. This data can serve as a benchmark for designing and evaluating novel this compound analogs.
Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives
This data highlights the impact of substitutions on the N-phenyl ring and modifications of the 4-methyl group on anticancer activity. The compounds, containing 2,6-substituted purines attached to the 4-methyl position, were evaluated for their ability to inhibit cancer cell line growth.[7]
| Compound ID | N-phenyl Substituent | Purine Moiety | K562 IC₅₀ (µM) | HL-60 IC₅₀ (µM) |
| 7 | 3-(Trifluoromethyl)phenyl | 2,6-Dichloropurine | 2.27 | 1.42 |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl | 2,6-Dichloropurine | 2.53 | 1.52 |
Data sourced from Kalinichenko et al. (2021).[7]
Insight: The data indicates that complex substitutions on the N-phenyl ring are well-tolerated and that modifications of the 4-methyl group can lead to potent anticancer compounds. The high activity of the dichloropurine derivatives suggests that introducing heterocyclic moieties at the 4-position of the A-ring is a viable strategy.[7]
Table 2: Anticholinesterase Activity of N-(2-acetylphenyl)sulfonamide Analogs
While these are sulfonamides and not benzamides, the N-(acetylphenyl) portion is relevant. This study demonstrates how modifications to a related scaffold can impact enzyme inhibition.[5]
| Compound ID | Key Structural Feature | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 1 | 2-Amino-5-bromoacetophenone (precursor) | 12.6 ± 0.20 | 14.6 ± 0.32 |
| 2 | N-sulfonylation of 1 | 8.9 ± 0.21 | 26.5 ± 0.24 |
| 3a | Addition of 5-(4-methoxymethylstyryl) group to 2 | 6.2 ± 0.21 | 10.5 ± 0.47 |
Data sourced from Sonwane et al. (2021).[5]
Insight: The addition of a bulky styryl group significantly modulated the anticholinesterase activity, indicating that the B-ring is amenable to large substitutions which can influence potency and selectivity against different enzyme isoforms.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are provided below for the synthesis of this compound analogs and for a representative biological assay.
General Synthesis of this compound Analogs
The synthesis of the title compounds can be achieved via a straightforward amidation reaction. A general procedure is outlined below, based on standard methods for benzamide synthesis.[8][9]
Caption: General synthetic workflow for analogs.
Step-by-Step Protocol:
-
Preparation of Reactants: To a solution of the appropriately substituted 4-aminoacetophenone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a base like pyridine (2.0 equivalents) or aqueous NaOH.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with water or ice-cold water.[5] If using an organic solvent like DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound analog.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Seed cancer cells (e.g., K562, HL-60) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 0.01 µM to 100 µM. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. Based on the analysis of related structures, key SAR insights have been established:
-
A-Ring: The 4-methyl position is amenable to modification, including the attachment of larger heterocyclic systems, which has proven effective in developing kinase inhibitors.
-
Amide Linker: The integrity of the amide bond, particularly its hydrogen-bonding capacity, is likely crucial for biological activity.
-
B-Ring: The N-(4-acetylphenyl) ring can tolerate various substituents, with electron-withdrawing groups showing potential to enhance activity in certain contexts.
Future research should focus on the systematic synthesis and screening of an analog library based on these insights. Exploring substitutions at the ortho and meta positions of both aromatic rings, as well as bioisosteric replacement of the acetyl group and the amide linker, could yield compounds with improved potency, selectivity, and desirable ADME properties. The experimental protocols provided herein offer a robust framework for undertaking such a medicinal chemistry campaign.
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A Researcher's Guide to the Labyrinth of Target Validation: A Comparative Case Study of N-(4-acetylphenyl)-4-methylbenzamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous phase of this journey is the unequivocal identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern target validation methodologies, using the novel compound N-(4-acetylphenyl)-4-methylbenzamide as a case study. While public scientific literature does not yet specify a validated biological target for this exact molecule, its benzamide scaffold is present in numerous FDA-approved drugs and clinical candidates, suggesting a range of potential interactions with physiologically relevant proteins. This guide will therefore proceed by positing a hypothetical primary target for this compound—a protein kinase—and will meticulously outline the experimental journey to validate this hypothesis, comparing and contrasting the requisite techniques.
The Initial Challenge: From Phenotype to Protein Target
The discovery of a bioactive small molecule often begins with a phenotypic screen, where the compound elicits a desirable cellular response. However, this effect is merely a clue. The fundamental question remains: which protein or proteins are directly interacting with the compound to produce this effect? Answering this is the cornerstone of mechanism-of-action studies and is essential for optimizing lead compounds and predicting potential toxicities.
For this compound, let us assume a phenotypic screen revealed potent anti-proliferative effects in a cancer cell line. The next logical step is to identify the direct binder(s) responsible for this effect. While several unbiased target identification techniques exist, such as affinity chromatography coupled with mass spectrometry (AC-MS), for the purpose of this guide, we will assume a putative kinase target has been identified through such a screen, which we will refer to as "Kinase X". Now, the rigorous process of validation begins.
Core Strategies for Target Validation
Target validation is a multi-pronged approach, requiring evidence from biochemical, cellular, and genetic methods to build a compelling case.[1] We will explore a logical workflow for validating Kinase X as the direct and functionally relevant target of this compound.
Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
The first and most crucial step is to confirm that this compound directly binds to Kinase X within its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][3] It operates on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[4][5][6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture a cell line endogenously expressing Kinase X to approximately 80% confluency. Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Thermal Challenge: Place the treated cell aliquots in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (typically 3 minutes), followed by a cooling step.[5]
-
Cell Lysis and Fractionation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble Kinase X at each temperature is then quantified. Western blotting is a common method, where the band intensity of Kinase X is measured.
The results are typically plotted as the percentage of soluble Kinase X remaining versus temperature. A successful experiment will show a rightward shift in the melting curve for cells treated with this compound compared to the vehicle-treated cells, indicating target stabilization.
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5°C | - |
| This compound (10 µM) | 58.0°C | +5.5°C |
| Staurosporine (Positive Control, 1 µM) | 60.2°C | +7.7°C |
Table 1: Representative CETSA data demonstrating the stabilization of Kinase X by this compound. Staurosporine, a known broad-spectrum kinase inhibitor, is used as a positive control.
Biochemical Validation: In Vitro Kinase Activity Assays
Confirming direct binding is essential, but it doesn't prove functional modulation. The next step is to determine if this compound inhibits the enzymatic activity of Kinase X. In vitro kinase assays are the gold standard for this.[7] These assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[7][8]
Caption: General workflow for an in vitro kinase activity assay.
-
Reagent Preparation: Prepare a reaction buffer containing recombinant Kinase X, its specific substrate peptide, and ATP.
-
Compound Addition: In a multi-well plate, add serial dilutions of this compound. Include a "no inhibitor" control (DMSO) and a positive control inhibitor.
-
Initiate Reaction: Add the kinase reaction mixture to each well to start the reaction. Incubate at the optimal temperature for Kinase X (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.[9] This is often achieved through a coupled enzyme system that generates a luminescent signal.
-
Data Analysis: Measure the luminescence in each well. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Compound | Kinase X IC50 (nM) | Kinase Y (Off-target) IC50 (nM) | Selectivity (Kinase Y / Kinase X) |
| This compound | 50 | >10,000 | >200-fold |
| Staurosporine (Non-selective control) | 5 | 10 | 2-fold |
| Compound B (Alternative Inhibitor) | 25 | 500 | 20-fold |
Table 2: Comparative inhibitory activity of this compound against the target kinase (Kinase X) and a representative off-target kinase (Kinase Y).
This data not only validates the inhibitory effect on Kinase X but also provides crucial information about the compound's selectivity, a key parameter in drug development.
Genetic Validation: Linking Target to Phenotype
The final pillar of validation is to demonstrate that the anti-proliferative phenotype observed with this compound treatment is indeed due to the inhibition of Kinase X. Genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, are indispensable for this.[1][10]
Small interfering RNA (siRNA) can be used to transiently reduce the expression of Kinase X.[11][12] If Kinase X is the true target, its knockdown should phenocopy the effect of the compound, and cells with reduced Kinase X should be less sensitive to the compound.
-
Transfection: Transfect the cancer cell line with siRNA specifically targeting the mRNA of Kinase X. Use a non-targeting scramble siRNA as a negative control.[12]
-
Knockdown Confirmation: After 48-72 hours, lyse a portion of the cells and confirm the reduction of Kinase X protein levels via Western blot.
-
Phenotypic Assay: Treat the remaining siRNA-transfected cells with a dose-response of this compound.
-
Viability Measurement: After a further 48-72 hours, measure cell viability (e.g., using a CellTiter-Glo assay).
For more definitive evidence, CRISPR-Cas9 can be used to create a cell line where the gene for Kinase X is permanently knocked out.[13][14]
-
gRNA Design and Transfection: Design and clone guide RNAs (gRNAs) targeting an early exon of the Kinase X gene. Co-transfect these with a Cas9 nuclease expression vector into the cancer cell line.
-
Single-Cell Cloning and Expansion: Isolate single cells and expand them into clonal populations.
-
Validation of Knockout: Screen the clones for the absence of Kinase X protein by Western blot and confirm the gene edit by sequencing the genomic DNA.[15][16]
-
Resistance Assay: Treat the validated Kinase X knockout cells and the parental (wild-type) cells with this compound. A significant increase in the IC50 in the knockout cells is strong evidence of on-target activity.
Caption: Logical flow of genetic validation experiments.
| Cell Line | Treatment | Anti-proliferative IC50 |
| Parental (Wild-type) | This compound | 100 nM |
| Scramble siRNA Control | This compound | 110 nM |
| Kinase X siRNA | This compound | 850 nM |
| Kinase X Knockout | This compound | >10,000 nM |
Table 3: Representative data from genetic validation experiments. The shift in IC50 upon reduction or ablation of Kinase X confirms its role in mediating the compound's effect.
Conclusion: A Triad of Evidence
The validation of a biological target is not achieved through a single experiment but by the convergence of evidence from multiple, orthogonal approaches. For our hypothetical case of this compound and its putative target Kinase X, we have demonstrated a robust validation workflow:
-
CETSA confirmed direct target engagement in intact cells.
-
In vitro kinase assays demonstrated functional inhibition and selectivity.
-
Genetic knockdown and knockout studies causally linked the target to the observed cellular phenotype.
This triad of evidence provides a high degree of confidence that Kinase X is the primary biological target of this compound responsible for its anti-proliferative activity. This validated target then serves as the foundation for further medicinal chemistry efforts to optimize the compound's potency and selectivity, as well as for the development of pharmacodynamic biomarkers for clinical trials. This rigorous, multi-faceted approach is paramount to mitigating risks and increasing the probability of success in the complex landscape of drug discovery.
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A Comparative Guide to the Cross-Reactivity Profiling of N-(4-acetylphenyl)-4-methylbenzamide
This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, N-(4-acetylphenyl)-4-methylbenzamide. For the purpose of this illustrative guide, we will hypothesize that its primary target is the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, a target of significant interest in oncology. This is a rational starting point, as the benzamide scaffold is a known pharmacophore in potent ABL1 inhibitors like Imatinib.[1]
The central challenge in developing kinase inhibitors is managing their interaction with the broader human kinome.[2] Off-target activity is a double-edged sword: it can lead to unforeseen toxicities or, serendipitously, result in beneficial polypharmacology.[3][4] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a compound and predicting its clinical potential.
This document will compare the hypothetical cross-reactivity profile of this compound against two well-established ABL1 inhibitors: Imatinib , a compound known for its relatively high selectivity, and Dasatinib , a broader-spectrum inhibitor. We will explore a tiered approach, from predictive computational analysis to robust biochemical and cell-based assays, providing the experimental detail required for replication.
The Strategic Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket.[5] This conservation is the primary reason that achieving absolute inhibitor selectivity is a formidable challenge.[6] Early and comprehensive profiling provides invaluable insights that guide the entire drug discovery cascade, from hit-to-lead optimization to preclinical safety assessment. A well-defined selectivity profile allows researchers to:
-
Anticipate and Mitigate Toxicity: By identifying potential off-targets, particularly those with known toxicological implications (e.g., hERG, certain cytochrome P450s), medicinal chemists can rationally design modifications to steer the molecule away from these liabilities.[7]
-
Deconvolute Mechanism of Action: Understanding which kinases are inhibited at relevant concentrations is crucial to correlating a compound's cellular phenotype with its molecular targets.[8]
-
Discover New Therapeutic Opportunities: Unintended inhibition of other kinases can sometimes be beneficial, leading to drug repurposing or the development of multi-targeted therapies effective against complex diseases like cancer.[2]
Our comparative analysis will therefore focus on building a holistic understanding of this compound's place within the landscape of ABL1-directed therapies.
A Multi-Tiered Approach to Profiling
A robust cross-reactivity assessment integrates computational predictions with empirical data from both biochemical and cellular systems. This tiered strategy allows for the efficient allocation of resources, using broad, predictive methods to inform more focused and resource-intensive experiments.
Tier 1: In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide a rapid and cost-effective way to predict a compound's likely interaction partners across the kinome.[9] These approaches use algorithms to compare the compound's structure or the target's binding site against vast databases.
The rationale is to generate a preliminary "hit list" of potential off-target kinases, which can then be prioritized for experimental validation. This pre-screening step ensures that subsequent biochemical assays are as informative as possible.
Experimental Protocol: Computational Kinase Selectivity Profiling
-
Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., MOE, Schrödinger Maestro). Ensure correct protonation states at physiological pH.
-
Target Database Selection: Utilize a comprehensive database of kinase structures, such as the Protein Data Bank (PDB), or a curated commercial database.
-
Similarity Assessment: Employ a method like KinomeFEATURE, which compares the physicochemical microenvironment of the ABL1 ATP-binding site to all other kinase binding sites in the database.[9] This identifies kinases with highly similar pockets that are likely to bind the compound.
-
Molecular Docking (Optional): For high-priority potential off-targets identified in the previous step, perform molecular docking simulations to predict the binding pose and estimate the binding affinity of this compound.
-
Data Analysis: Rank the potential off-targets based on similarity scores and/or predicted binding energies. This ranked list will inform the design of the biochemical kinase panel.
Caption: Workflow for in silico off-target prediction.
Tier 2: In Vitro Biochemical Profiling
Biochemical assays provide the first empirical evidence of compound-kinase interactions. Large-scale kinase panels, often referred to as "kinome scans," are the industry standard for obtaining a broad view of a compound's selectivity.[10][11][12] These services screen the test compound against hundreds of purified kinases in parallel.
Experimental Protocol: Large-Panel Kinase Screen (Radiometric [³³P]-ATP Filter Binding Assay)
This protocol is representative of the gold-standard radiometric assay format offered by service providers like Reaction Biology.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Imatinib, and Dasatinib in 100% DMSO. Create serial dilutions as required.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the specific purified kinase enzyme, its corresponding peptide or protein substrate, and required cofactors (e.g., MgCl₂, MnCl₂).
-
Initiation of Reaction: Add [γ-³³P]-ATP to the reaction mixture along with the test compound (e.g., at a final concentration of 1 µM for single-point screening) or a vehicle control (DMSO). The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant competition.
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), allowing for enzymatic phosphorylation of the substrate.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.
-
Detection: Allow the filters to dry, then measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For compounds showing significant inhibition (e.g., >80%), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for a radiometric biochemical kinase assay.
Tier 3: Cell-Based Target Engagement
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[14] Cell-based assays are therefore critical for validating biochemical hits and assessing true cellular potency.
Experimental Protocol: Phospho-Target Western Blot Assay
This protocol assesses the ability of a compound to inhibit the phosphorylation of a known downstream substrate of a target kinase in a relevant cell line. For our hypothetical scenario, we will use the K562 cell line, which expresses the Bcr-Abl fusion protein.
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Compound Treatment: Seed cells in 6-well plates and treat with increasing concentrations of this compound, Imatinib, or Dasatinib for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known ABL1 substrate (e.g., Phospho-CrkL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., GAPDH or β-Actin). Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control. Calculate the IC₅₀ for the inhibition of substrate phosphorylation.
Comparative Data Analysis
The data generated from these assays allow for a direct comparison of the selectivity profiles of the test compounds. The results are typically summarized in tables and can be visualized using tools like the TREEspot® Data Visualization tool for kinome scan data.[10]
Table 1: Hypothetical Biochemical Kinase Inhibition Data
(Data is illustrative and does not represent actual experimental results)
| Kinase Target | This compound (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| ABL1 (On-Target) | 98% | 99% | 100% |
| ABL2 | 85% | 95% | 100% |
| c-KIT | 45% | 92% | 99% |
| PDGFRA | 52% | 88% | 98% |
| PDGFRB | 48% | 90% | 97% |
| SRC | 25% | 15% | 100% |
| LCK | 18% | 10% | 100% |
| FYN | 21% | 12% | 99% |
| EGFR | 5% | 2% | 35% |
| VEGFR2 | 12% | 8% | 75% |
| p38α (MAPK14) | 8% | 3% | 68% |
Interpretation of Results:
-
This compound: The hypothetical data positions this compound as a potent ABL1 inhibitor. It shows moderate activity against closely related kinases like c-KIT and PDGF receptors but is significantly cleaner than Dasatinib against the Src family kinases (SRC, LCK, FYN) and other unrelated kinases. This profile suggests a good starting point for lead optimization.
-
Imatinib: As expected, Imatinib demonstrates high potency against its known targets (ABL, KIT, PDGF-R) with minimal activity against other kinases in this panel, confirming its reputation as a relatively selective inhibitor.
-
Dasatinib: The data reflects Dasatinib's known profile as a multi-kinase inhibitor, with potent activity against ABL kinases, Src family kinases, and several other targets.
These off-target interactions can have significant biological consequences. For example, inhibition of both ABL1 and SRC by Dasatinib may contribute to its efficacy but also to a different side-effect profile compared to Imatinib. The impact of these interactions can be visualized in the context of cellular signaling pathways.
Caption: Impact of on- and off-target inhibition on signaling.
Conclusion and Strategic Outlook
This guide outlines a systematic and robust methodology for the cross-reactivity profiling of this compound. Based on our hypothetical data, this compound presents a promising profile as a selective ABL1 kinase inhibitor, with a potentially wider therapeutic window compared to a broad-spectrum inhibitor like Dasatinib.
The next steps in its development would be to:
-
Confirm Cellular Potency: Determine the IC₅₀ values for all biochemically-identified off-targets with >50% inhibition at 1 µM in relevant cell-based assays.
-
Expand Profiling: Screen the compound against broader safety panels that include non-kinase targets like GPCRs, ion channels, and transporters to proactively identify other potential liabilities.[7]
-
Guide Medicinal Chemistry: Use the structure-activity relationship (SAR) data from the profiling campaign to guide the synthesis of new analogs with improved selectivity and potency.[6][15][16]
By integrating computational, biochemical, and cellular approaches, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions that de-risk the drug development process and maximize the potential for clinical success.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (No specific date). NIH. [Link]
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KINOMEscan Technology. (No specific date). Eurofins Discovery. [Link]
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Cell-based Kinase Assays. (No specific date). Profacgen. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. (No specific date). Technology Networks. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (No specific date). Creative Biolabs. [Link]
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How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]
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Kinome Profiling Service. (No specific date). MtoZ Biolabs. [Link]
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Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. [Link]
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Off-target activity. (No specific date). Grokipedia. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
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In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (No specific date). NIH. [Link]
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web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025-05-08). Nucleic Acids Research | Oxford Academic. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017-06-12). Enzymlogic. [Link]
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Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI. [Link]
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In silico siRNA Off Target Predictions: What Should We Be Looking For?. (2024-05-02). Oligo Therapeutics. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (No specific date). PubMed. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (No specific date). ACS Omega. [Link]
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A Senior Application Scientist's Comparative Guide to the In Vivo Testing of N-(4-acetylphenyl)-4-methylbenzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the principle of synthetic lethality has been powerfully validated by the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] These agents have transformed the treatment paradigm for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[2][3] The N-(4-acetylphenyl)-4-methylbenzamide scaffold represents a promising chemical series for novel PARP inhibitors. However, transitioning from a promising in vitro profile to a viable clinical candidate necessitates a rigorous and strategically designed in vivo evaluation.
This guide provides a comprehensive framework for the preclinical in vivo assessment of novel this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, offering a comparative perspective against established PARP inhibitors like Olaparib. Our focus is on generating a robust, decision-enabling dataset covering efficacy, pharmacokinetics, and safety.
The Scientific Premise: Exploiting Synthetic Lethality
The central mechanism of action for PARP inhibitors lies in their ability to induce synthetic lethality in cancer cells with deficient HR repair.[2][3] PARP enzymes are critical for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs go unrepaired and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs are efficiently repaired by the HR pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is defective.[2][4] This inability to repair DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][4] A key aspect of modern PARP inhibitors is not just catalytic inhibition but also their ability to "trap" the PARP enzyme on DNA, forming toxic PARP-DNA complexes that further disrupt replication and contribute significantly to cytotoxicity.[3][5]
Comparative In Vivo Efficacy Assessment in Xenograft Models
The cornerstone of preclinical evaluation is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. [6]Patient-derived xenograft (PDX) models, which use tissue directly from a patient's tumor, are increasingly favored as they better retain the characteristics of the original cancer. [7][8]
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
-
Model Selection: Choose a relevant human cancer cell line with a known BRCA1/2 mutation (e.g., HCC1937 - breast, CAPAN-1 - pancreatic) or a well-characterized PDX model. [9][10]2. Animal Husbandry: Use female athymic nude or SCID mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [11]3. Tumor Implantation: Inject 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Growth and Staging: Monitor tumor growth 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80 in water, p.o., daily)
-
Group 2: Novel Derivative (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Olaparib (Positive Control) (e.g., 50 mg/kg, p.o., daily) [12]6. Dosing and Monitoring: Administer compounds for 21-28 consecutive days. Record tumor volumes and body weights 2-3 times weekly. Monitor animals for any clinical signs of toxicity. [11]7. Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Euthanize mice when tumors reach a predetermined size (~1500-2000 mm³) or at the end of the study.
-
-
Data Analysis: Calculate %TGI using the formula: 100 * (1 - (ΔT/ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Comparative Efficacy Data (Representative)
The goal is to demonstrate that the novel derivative has comparable or superior activity to the standard of care.
| Compound | Dose & Route | Dosing Schedule | Mean Tumor Volume Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | Daily | 1250 ± 150 | 0% | +2.5% |
| Olaparib | 50 mg/kg p.o. | Daily | 480 ± 95 | 62% | -3.0% |
| Derivative A | 50 mg/kg p.o. | Daily | 410 ± 80 | 67% | -1.5% |
Pharmacokinetic (PK) Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. [13][14]A PK study determines key parameters that inform dosing schedules for efficacy studies and predict human PK. [15]
Detailed Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy female BALB/c or CD-1 mice (n=3 per time point).
-
Compound Administration: Administer a single dose of the novel derivative (e.g., 20 mg/kg i.v. and 50 mg/kg p.o.) to separate groups of mice. [16]3. Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. [15][16]4. Plasma Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Comparative Pharmacokinetic Data (Representative)
A good candidate will exhibit sufficient oral bioavailability and a half-life that supports the intended dosing regimen.
| Parameter | Derivative A (50 mg/kg p.o.) | Olaparib (50 mg/kg p.o.) | Ideal Profile |
| Cmax (ng/mL) | 2100 | 1850 | High peak exposure |
| Tmax (hr) | 1.0 | 1.5 | Rapid absorption |
| AUC₀-₂₄ (ng·hr/mL) | 9500 | 8200 | High total exposure |
| T½ (hr) | 6.5 | 5.8 | Supports once or twice-daily dosing |
| Oral Bioavailability (%) | 45% | 40% | > 30% |
Safety and Tolerability Assessment
In vivo toxicology studies are crucial for identifying potential safety liabilities before a compound can advance to clinical trials. [17][18][19]Observations from the efficacy study (e.g., body weight loss, changes in behavior) provide the first dataset.
Detailed Protocol: Integrated Safety Assessment
-
In-life Observations (during efficacy study):
-
Body Weight: Monitor at least twice weekly. A sustained body weight loss of >15-20% is a common sign of toxicity and a humane endpoint. [11] * Clinical Signs: Daily observation for changes in posture, activity, fur texture, and breathing.
-
-
-
Hematology: Collect blood via cardiac puncture for a Complete Blood Count (CBC) to assess effects on red cells, white cells, and platelets. Myelosuppression can be a class-effect for PARP inhibitors. [2] * Clinical Chemistry: Analyze plasma for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Gross Pathology & Histopathology: Conduct a necropsy and examine major organs for any abnormalities. Fix tissues in formalin for detailed microscopic examination by a pathologist. [20]
-
Comparative Safety Data (Representative)
The novel derivative should demonstrate a safety profile that is comparable to or better than the established alternatives.
| Parameter | Vehicle Control | Olaparib (50 mg/kg) | Derivative A (50 mg/kg) |
| Max Body Weight Loss (%) | -2% | -8% | -4% |
| White Blood Cell Count (K/µL) | 8.5 | 5.2 (Mild Leukopenia) | 7.8 |
| ALT (U/L) | 35 | 40 | 38 |
| Histopathology Findings | No significant findings | No significant findings | No significant findings |
Conclusion
The in vivo evaluation of a novel this compound derivative is a multi-faceted process that requires careful planning and execution. By systematically assessing efficacy in relevant tumor models, defining the pharmacokinetic profile, and monitoring for safety and tolerability, researchers can build a comprehensive data package. Comparing these results directly against a clinically approved agent like Olaparib provides essential context and strengthens the rationale for advancing the most promising candidates toward clinical development. A derivative demonstrating superior tumor growth inhibition, a favorable pharmacokinetic profile, and an improved safety margin would be a strong candidate for further investigation.
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Golan, T., et al. (2019). PARP Inhibition in BRCA-Mutant Breast Cancer. PMC - PubMed Central. [Link]
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Rose, M., et al. (2020). Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors. MDPI. [Link]
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Gogola, E., et al. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Reviews. [Link]
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Mateo, J., et al. (2019). Olaparib in patients with metastatic castration-resistant prostate cancer and DNA repair gene aberrations (TOPARP-B): a multicentre, open-label, randomised, phase 2 trial. The Lancet Oncology, 20(1), 162-173. [Link]
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Weston, V. J., et al. (2010). The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo. Blood, 116(22), 4578-4587. [Link]
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Dungey, F. A., et al. (2009). Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft. PMC - PubMed Central. [Link]
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Chen, J. Y., et al. (2022). Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer. MDPI. [Link]
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A Senior Application Scientist's Guide to Comparing the Antimicrobial Spectrum of Benzamides
Welcome to an in-depth comparison of the antimicrobial spectrum of various benzamide derivatives. In the face of mounting antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds for new therapeutic agents.[1][2] Benzamides, a versatile class of compounds, have garnered significant attention for their broad range of pharmacological activities, including potent antibacterial and antifungal effects.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to provide a foundational understanding of why certain benzamides exhibit particular antimicrobial profiles and how to reliably assess this activity in your own research. We will delve into the mechanistic underpinnings of their action, provide robust, field-tested protocols for evaluation, and present a comparative analysis of their performance against clinically relevant pathogens.
The Diverse Landscape of Antimicrobial Benzamides
The term "benzamide" refers to a broad class of molecules featuring a carboxamide group attached to a benzene ring.[1] However, the true antimicrobial potential lies in the diverse substitutions on this core structure. For the purpose of this guide, we will consider three prominent groups:
-
Salicylanilides: This subclass, characterized by a 2-hydroxy-N-phenylbenzamide structure, includes well-known compounds like niclosamide.[6] They have historically been used as anthelmintics but are being repurposed due to their potent activity, especially against Gram-positive bacteria.[7][8]
-
Novel Synthetic Benzamides: Advances in medicinal chemistry have led to the synthesis of numerous novel benzamide derivatives with tailored antimicrobial properties.[3][9] These often feature halogenation or other modifications to enhance potency and spectrum.[1]
-
Benzamidine Analogues: These compounds, containing a benzamidine moiety, have also shown significant antimicrobial activity and are being explored for various therapeutic applications, including the treatment of periodontal disease.[10][11]
Unraveling the Mechanisms of Action
The antimicrobial efficacy of benzamides is not attributed to a single, universal mechanism. Instead, different derivatives interact with distinct cellular targets, which explains their varied spectra of activity.
-
Disruption of Cell Membranes and Bioenergetics: A primary mechanism for salicylanilides like niclosamide is the disruption of the proton motive force across bacterial cell membranes.[12][13] Niclosamide acts as a protonophore, shuttling protons across the membrane and uncoupling oxidative phosphorylation from ATP synthesis, ultimately leading to energy depletion and cell death.[8][12][13] This is particularly effective against Gram-positive bacteria.[7][8] Oxyclozanide, another salicylanilide, has been shown to directly permeabilize the bacterial membrane.[7]
-
Inhibition of Cell Division: Certain N-benzamide derivatives have been identified as inhibitors of the FtsZ protein.[14] FtsZ is a crucial cytoskeletal protein in prokaryotes that forms the Z-ring at the site of cell division.[14] By disrupting the formation or function of the Z-ring, these benzamides effectively halt bacterial replication.[14]
Methodologies for Determining Antimicrobial Spectrum
To objectively compare different benzamides, standardized and reproducible methods are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reliable and comparable across different studies.[15][16][17]
Gold Standard: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[18][19][20] The broth microdilution method is a high-throughput and quantitative approach to determine MIC values.[21][22]
Causality Behind Experimental Choices:
-
Medium: We use cation-adjusted Mueller-Hinton Broth (MHB) as it is the CLSI-recommended medium for routine susceptibility testing of most aerobic bacteria.[19][20][23] Its composition is standardized to ensure reproducibility and it has low levels of inhibitors that could interfere with the antimicrobial agent.
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria (approximately 1-2 x 10⁸ CFU/mL).[18] This is critical because the final MIC value can be influenced by the initial bacterial load.
-
Controls: The inclusion of positive (no drug) and negative (no bacteria) controls is non-negotiable. They validate that the bacteria can grow in the test conditions and that the medium is sterile, respectively.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a sterile 96-well round-bottom microtiter plate, perform a two-fold serial dilution of the benzamide compound in MHB. Typically, this is done across 10 columns, leaving column 11 for the positive (growth) control and column 12 for the negative (sterility) control.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-4 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[18] Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the prepared inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the benzamide at which there is no visible growth.[20]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Comparative Analysis of Antimicrobial Spectrum
The following tables summarize published MIC data for representative benzamide derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.
Table 1: Antimicrobial Spectrum of Salicylanilides
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Niclosamide | Staphylococcus aureus | Positive | 0.156 - 0.313 | [8][12][13] |
| Methicillin-resistant S. aureus (MRSA) | Positive | 0.156 - 0.313 | [8][12][13] | |
| Staphylococcus epidermidis | Positive | 0.063 - 0.125 | [8][12][13] | |
| Enterococcus faecium | Positive | 0.25 | [7] | |
| Klebsiella pneumoniae | Negative | > 512 | [7][24] | |
| Pseudomonas aeruginosa | Negative | 512 | [24] | |
| Oxyclozanide | Staphylococcus aureus (MRSA) | Positive | 0.5 | [7] |
| Enterococcus faecium | Positive | 2.0 | [7] |
Key Insight: The data clearly demonstrates that salicylanilides like niclosamide are highly potent against Gram-positive bacteria, including drug-resistant strains like MRSA.[7][8] Their activity against Gram-negative bacteria, however, is significantly lower.[7][12] This is likely due to the protective outer membrane of Gram-negative organisms, which can prevent the compounds from reaching their target at the cell membrane.
Table 2: Antimicrobial Spectrum of Novel Synthetic Benzamides
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 5a | Escherichia coli | Negative | 3.12 | [3][4] |
| Bacillus subtilis | Positive | 6.25 | [3][4] | |
| Compound 6b | Escherichia coli | Negative | 3.12 | [3][4] |
| Bacillus subtilis | Positive | 6.25 | [3][4] | |
| Compound 6c | Escherichia coli | Negative | 3.12 | [3][4] |
| Bacillus subtilis | Positive | 6.25 | [3][4] | |
| 2,2'-dithiobis[N-methyl-] | Micrococcus luteus | Positive | 32 | [25] |
| Gram-negative bacteria | Negative | No significant activity | [25] |
Key Insight: Recent synthetic efforts have produced benzamide derivatives with a broader spectrum of activity.[3] Notably, compounds 5a, 6b, and 6c show potent activity against both the Gram-negative E. coli and the Gram-positive B. subtilis, with MIC values in the low microgram per milliliter range.[3][4] This suggests that targeted chemical modifications can overcome the permeability barriers of Gram-negative bacteria.
Structure-Activity Relationships (SAR)
The antimicrobial potency and spectrum of benzamides are intricately linked to their chemical structure. Several key SAR principles have been identified:
-
Halogenation: The addition of halogen atoms to the benzamide scaffold often enhances antimicrobial activity.[1] This is thought to increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[6]
-
Substituents on the N-Aryl Ring: The nature and position of substituents on the N-phenyl ring (in salicylanilides) or other N-linked groups are critical. For instance, the trifluoromethyl (CF₃) group has been shown to enhance the antimicrobial properties of salicylanilides.[6]
-
Amide Substitution: The substitution on the amide nitrogen itself plays a role. Secondary amides can be more potent than their primary counterparts, but increasing steric bulk with larger groups may decrease activity.[14]
Logical Relationship in Benzamide SAR
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A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of N-(4-acetylphenyl)-4-methylbenzamide on Normal Cells
Introduction: The Imperative of Selectivity in Drug Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N-(4-acetylphenyl)-4-methylbenzamide, a member of this versatile chemical family, represents a molecule of interest for further pharmacological investigation. However, a critical step in the journey from a promising compound to a potential therapeutic is the rigorous evaluation of its safety profile.
A successful drug candidate, particularly in oncology, must exhibit selective cytotoxicity—meaning it should be highly effective against target (e.g., cancer) cells while inflicting minimal damage on healthy, normal cells.[3] This ensures a favorable therapeutic window and reduces the potential for adverse side effects. This guide provides a comprehensive, technically-grounded framework for evaluating the cytotoxicity of this compound on a panel of normal human cell lines. We will compare and contrast multiple state-of-the-art assay methodologies, explain the scientific rationale behind experimental choices, and provide detailed protocols to ensure the generation of robust and reproducible data for a thorough safety assessment.
Part 1: Strategic Experimental Design
A robust cytotoxicity assessment relies on more than a single data point. It requires a multi-faceted approach to understand the compound's impact across different cell types and through various mechanisms of cell death.
The Rationale for Selecting a Panel of Normal Cell Lines
To gain a comprehensive understanding of a compound's potential off-target toxicity, it is crucial to test it against a variety of normal cell lines from different tissue origins. A compound that is non-toxic to one type of normal cell may be detrimental to another. Our selection is based on relevance to common drug metabolism and potential toxicity sites.
-
Human Dermal Fibroblasts (HDFs): These primary cells are a reliable standard for general cytotoxicity testing as they are non-transformed and represent a common cell type in the body.[4]
-
HEK-293 (Human Embryonic Kidney cells): While immortalized, this cell line is widely used in toxicology and drug development as the kidneys are a major site of drug clearance and potential toxicity.[3]
-
hTERT-immortalized Gingival Fibroblasts: These cells provide a physiologically relevant model for tissues of the oral cavity, pertinent if oral administration is a potential route for the compound.[5]
-
RPMI 1788 (Human Lymphoblastoid cells): As a normal, non-cancerous B-cell line, it can provide insights into potential hematological toxicity.[6]
Establishing Controls for a Self-Validating System
Every experiment must be grounded with appropriate controls to validate the results.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent itself.
-
Positive Control (Known Cytotoxin): A well-characterized cytotoxic drug, such as Doxorubicin , is used as a benchmark for a potent cytotoxic response.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell health and viability (100%).
A Multi-Assay Approach for Mechanistic Insight
No single assay can provide a complete picture of cytotoxicity. A compound can reduce cell viability by stopping cell proliferation (cytostatic effect) or by directly killing cells (cytotoxic effect) through necrosis or apoptosis.[7] Therefore, we will employ a trio of assays targeting different cellular processes.
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[8]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity and necrosis.[9][10]
-
Caspase-Glo® 3/7 Assay: Measures the activity of key effector caspases, providing a specific readout for apoptosis induction.[11][12]
Part 2: Detailed Experimental Protocols
The following protocols are detailed to ensure reproducibility and are based on established, widely-used methodologies.
General Cell Culture and Plating
-
Cell Maintenance: Culture the selected normal cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂. Ensure cells are maintained below 85-90% confluence to remain in the exponential growth phase.[13]
-
Seeding: Trypsinize adherent cells (or collect suspension cells) and perform a viable cell count using a hemocytometer or automated cell counter.
-
Plating: Seed the cells into sterile 96-well flat-bottom plates at a pre-determined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well).[9] Allow adherent cells to attach overnight (18-24 hours).[14]
Protocol: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound, positive control (Doxorubicin), or vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol: LDH Release Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][16]
-
Cell Treatment: Treat cells in a 96-well plate with the test compound as described in the MTT protocol. It is crucial to set up three control groups for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., 2% Triton X-100) 45 minutes before the assay endpoint.[17]
-
Vehicle Control: Cells treated with the vehicle.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[17] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® Assay). Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17] Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.[9][18]
-
Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11] The assay reagent contains a proluminescent caspase-3/7 substrate that generates a "glow-type" signal proportional to caspase activity.
-
Cell Treatment: Treat cells in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12] After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Incubation: Mix the contents by placing the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[12]
-
Luminescence Reading: Measure the luminescence using a plate luminometer. The resulting signal is directly proportional to the amount of caspase-3/7 activity.
Part 3: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables to facilitate analysis across different cell lines, concentrations, and assays.
Quantitative Data Summary
The primary endpoint for each assay will be the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability (MTT), 50% of maximum LDH release, or 50% of maximum caspase activation relative to controls.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound on Normal Cell Lines
| Cell Line | Assay Type | IC₅₀ (µM) after 48h Exposure |
| This compound | Doxorubicin (Control) | |
| Human Dermal Fibroblasts (HDF) | MTT (Viability) | Experimental Value |
| LDH (Necrosis) | Experimental Value | |
| Caspase-3/7 (Apoptosis) | Experimental Value | |
| HEK-293 | MTT (Viability) | Experimental Value |
| LDH (Necrosis) | Experimental Value | |
| Caspase-3/7 (Apoptosis) | Experimental Value | |
| hTERT Gingival Fibroblasts | MTT (Viability) | Experimental Value |
| LDH (Necrosis) | Experimental Value | |
| Caspase-3/7 (Apoptosis) | Experimental Value | |
| RPMI 1788 | MTT (Viability) | Experimental Value |
| LDH (Necrosis) | Experimental Value | |
| Caspase-3/7 (Apoptosis) | Experimental Value |
Note: The table is a template for experimental data. Actual values would be determined through experimentation.
Interpreting the Results
-
High IC₅₀ Values: High IC₅₀ values across all normal cell lines are desirable, indicating low general cytotoxicity and a good preliminary safety profile.
-
Discrepancies Between Assays: If the MTT assay shows a low IC₅₀ (loss of viability) but the LDH assay shows a high IC₅₀ (no membrane damage), it may suggest the compound is cytostatic or induces apoptosis rather than necrosis. A corresponding low IC₅₀ in the Caspase-3/7 assay would support the apoptosis hypothesis.
-
Selectivity Index (SI): If parallel studies are conducted on cancer cell lines, the Selectivity Index can be calculated: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells A higher SI value (ideally >10) indicates that the compound is significantly more toxic to cancer cells than normal cells, a hallmark of a promising therapeutic candidate.[3]
Conclusion
The evaluation of cytotoxicity in normal cells is a non-negotiable step in the preclinical development of any potential therapeutic agent. By employing a strategically selected panel of normal cell lines and a multi-parametric assay approach, researchers can gain a comprehensive and mechanistic understanding of the safety profile of this compound. This rigorous, evidence-based methodology allows for an objective comparison against established cytotoxic agents and provides the critical data needed to make informed decisions about the compound's future development. A compound that demonstrates minimal impact on normal cells while retaining high potency against its intended target is one that holds true therapeutic promise.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate. [Link]
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What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2012). National Institutes of Health (NIH). [Link]
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A Head-to-Head Comparison of N-(4-acetylphenyl)-4-methylbenzamide with Standard Anticancer Drugs: A Guide for Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of the novel compound N-(4-acetylphenyl)-4-methylbenzamide against established standard-of-care anticancer agents. While direct experimental data on this compound is emerging, this document synthesizes findings from structurally related molecules to propose a likely mechanism of action and outlines a rigorous experimental framework for its comparative evaluation. Our analysis points towards tubulin polymerization inhibition as a primary putative mechanism, positioning this compound in a competitive landscape with widely used microtubule-targeting agents.
Introduction: The Therapeutic Potential of Novel Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1] Recent research into N-substituted benzamide and 4-methylbenzamide derivatives has revealed promising antitumor activities, with mechanisms often converging on critical cellular processes like kinase signaling and microtubule dynamics.[2][3] this compound, the subject of this guide, combines key structural features from these promising classes of compounds, making it a compelling candidate for further investigation as a novel oncology therapeutic.
Based on extensive analysis of structurally analogous compounds, we hypothesize that this compound functions as a tubulin polymerization inhibitor . Several studies on N-benzylbenzamide derivatives have demonstrated potent inhibition of tubulin polymerization through binding at the colchicine site.[4][5] This mechanism offers a validated and powerful approach to cancer therapy, but also one where overcoming challenges like drug resistance and toxicity is paramount. This guide will therefore focus on a comparative analysis against standard tubulin-targeting agents.
Mechanistic Showdown: this compound vs. Standard Tubulin Inhibitors
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, making them an excellent target for anticancer drugs.[6] Standard therapies have been developed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These are broadly classified based on their binding site on tubulin.
A proposed mechanism for this compound and its comparison to standard agents is visualized below:
Caption: Proposed mechanism of this compound as a tubulin inhibitor.
Standard Drugs for Comparison:
-
Colchicine Site Binders (e.g., Colchicine, Combretastatin A-4): These agents bind to the β-tubulin subunit, preventing its polymerization into microtubules. This leads to microtubule depolymerization.[5] Our hypothesis places this compound in this mechanistic class.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds also inhibit microtubule polymerization but bind to a different site on β-tubulin, the Vinca domain.[7]
-
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the other classes, taxanes stabilize microtubules, preventing their depolymerization. This "freezing" of the microtubule dynamics also leads to mitotic arrest and apoptosis.[7]
The key differentiator for a new colchicine site inhibitor like this compound would be its potential to overcome the limitations of existing drugs, such as multidrug resistance and neurotoxicity.[8]
Head-to-Head Experimental Comparison: Protocols and Expected Outcomes
To rigorously evaluate the therapeutic potential of this compound, a series of head-to-head comparative experiments are essential. The following section details the proposed experimental workflows and how the data should be interpreted against standard drugs.
In Vitro Antiproliferative Activity
Objective: To determine the cytotoxic effects of this compound across a panel of cancer cell lines and compare its potency to standard tubulin inhibitors.
Experimental Protocol:
-
Cell Line Selection: A diverse panel of human cancer cell lines should be used, including those known to be sensitive and resistant to taxanes and vinca alkaloids (e.g., MCF-7, MDA-MB-231, A549, K562).[3]
-
MTT Assay:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Paclitaxel, and Vincristine for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (the concentration that inhibits cell growth by 50%) for each compound in each cell line.
Data Presentation:
| Compound | MCF-7 IC50 (nM) | MDA-MB-231 IC50 (nM) | A549 IC50 (nM) | K562 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel (Standard) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Vincristine (Standard) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Causality Behind Experimental Choices: The use of a diverse cell line panel is crucial to identify any cancer-type specific activity and to assess the compound's efficacy in drug-resistant models. The MTT assay is a robust and widely accepted method for assessing cell viability.
Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on tubulin polymerization in a cell-free system.
Experimental Protocol:
-
Reagents: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.
-
Assay Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add various concentrations of this compound, Paclitaxel (as a polymerization promoter), and Colchicine (as a polymerization inhibitor) to the tubulin solution.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in fluorescence over time, which is proportional to the amount of polymerized tubulin.
-
-
Data Analysis: Plot fluorescence intensity versus time for each condition. Calculate the concentration of the test compound that inhibits polymerization by 50%.
Caption: Workflow for the tubulin polymerization assay.
Data Presentation:
| Compound | Effect on Polymerization | IC50 (µM) |
| This compound | Inhibition (Hypothesized) | Experimental Value |
| Colchicine (Standard) | Inhibition | Literature/Experimental Value |
| Paclitaxel (Standard) | Promotion | N/A |
Causality Behind Experimental Choices: This cell-free assay provides direct evidence of the compound's interaction with tubulin, independent of other cellular processes. This is critical for confirming the hypothesized mechanism of action.
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
Experimental Protocol:
-
Cell Treatment: Treat a cancer cell line (e.g., HeLa) with the IC50 concentration of this compound, Paclitaxel, and Vincristine for 24 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel (Standard) | Experimental Value | Experimental Value | Experimental Value |
| Vincristine (Standard) | Experimental Value | Experimental Value | Experimental Value |
Causality Behind Experimental Choices: Cell cycle analysis by flow cytometry is the gold-standard method to confirm that the observed cytotoxicity is mediated by mitotic arrest. A significant increase in the G2/M population is the expected outcome for a tubulin inhibitor.
Summary and Future Directions
The preliminary analysis based on structural analogs strongly suggests that this compound is a promising anticancer candidate, likely functioning as a tubulin polymerization inhibitor. The proposed head-to-head comparison with standard drugs like Paclitaxel and Vincristine will provide the necessary data to validate this hypothesis and establish its therapeutic potential.
Key potential advantages of this compound could include:
-
Efficacy in drug-resistant cancers: As a novel chemical entity, it may evade existing resistance mechanisms.
-
Improved safety profile: It may exhibit reduced neurotoxicity or other side effects associated with current microtubule-targeting agents.
-
Oral bioavailability: A favorable chemical structure could allow for oral administration, improving patient convenience.
Successful outcomes from the proposed in vitro studies would warrant progression to in vivo efficacy studies in xenograft models and further mechanistic studies, such as competitive binding assays to confirm its interaction with the colchicine binding site on tubulin.
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Shaheer Malik, M., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(3), 898. [Link]
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ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. [Link]
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Semantic Scholar. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221. [Link]
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Patsnap. (2024). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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PubMed. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287. [Link]
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ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-acetylphenyl)-4-methylbenzamide
This document provides essential, step-by-step guidance for the proper disposal of N-(4-acetylphenyl)-4-methylbenzamide, a compound often utilized in research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a dedicated SDS, this compound should be handled as a hazardous substance. An analysis of analogous compounds suggests the following potential hazard profile.
Potential Hazard Profile (Based on Analogous Compounds)
| Hazard Class | Potential Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][5] |
Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of after use.
-
Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection : If there is a risk of generating dust or working in a poorly ventilated area, a suitable respirator should be used.
All handling of this compound should ideally take place within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure in accordance with local, state, and federal regulations.[8][9] Never dispose of this chemical down the sink or in regular trash.[10]
Step 1: Waste Identification and Collection
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and properly labeled waste container.[11]
Step 2: Waste Segregation
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste (Solutions) : If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent. For instance, do not store acidic solutions in metal containers.[8]
-
Incompatible Wastes : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7] Amides can react with acids and oxidizing agents, potentially generating heat or toxic gases.[12]
Step 3: Containerization
-
Use containers made of a material compatible with the waste.[7] For solid this compound, a high-density polyethylene (HDPE) container is suitable.
-
Ensure the container has a tightly fitting screw-on cap to prevent leaks.[13]
-
Do not fill containers beyond 90% capacity to allow for expansion.[8]
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[9][14]
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[9]
-
Indicate the approximate quantity of the waste. For mixtures, list all components and their percentages.[9][13]
-
Include the date of waste generation and the name and contact information of the principal investigator.[9]
-
Mark the appropriate hazard pictograms on the label.[9]
Step 5: Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[13][14]
-
The SAA should be close to the point of generation and under the direct supervision of laboratory personnel.[8]
-
Ensure the storage area is well-ventilated.[8]
-
Store incompatible waste types separately to prevent accidental mixing.[13]
Step 6: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Waste must be transported to a licensed waste disposal facility.[8]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Notify : Alert others in the vicinity of the spill and evacuate the immediate area. Inform your supervisor.
-
Assess the Spill : For small, manageable spills, trained personnel may proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team.
-
Control the Spill : Prevent the spread of the solid material.
-
Cleanup :
-
Wear the appropriate PPE as outlined in Section 1.
-
Carefully sweep up the solid material and place it in a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Decontaminate : Thoroughly wash the area after the cleanup is complete.
-
Report : Document the spill and the cleanup procedure as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Houston. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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CP Lab Safety. (n.d.). Amides Waste Compatibility. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69274, 4-Methylbenzamide. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of N-(4-acetylphenyl)-4-methylbenzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(4-acetylphenyl)-4-methylbenzamide. The following protocols are designed to establish a self-validating system of safety, grounded in established best practices for chemical hygiene and personal protection.
Hazard Assessment and Chemical Profile
Key Chemical Information:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₆H₁₅NO₂ | [4] |
| Molecular Weight | 253.30 g/mol | [4] |
| Physical State | Likely a solid powder at room temperature | Inferred |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical to minimizing exposure risk.[5] A comprehensive PPE system should be treated as the final line of defense after engineering and administrative controls are implemented.[6] For handling this compound in a powdered form, the following PPE is mandatory.
Hand Protection
Chemical-resistant gloves are essential to prevent skin contact.[7] Nitrile gloves are a suitable choice for handling solid chemicals and offer protection against incidental splashes of many common laboratory solvents.[5]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don double gloves if the procedure involves extensive handling or a higher risk of contamination.
-
Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.
-
Wash hands thoroughly after removing gloves.[1]
-
Eye and Face Protection
Eye protection is non-negotiable to shield against chemical splashes and airborne particles.[5]
-
Protocol:
-
Wear safety glasses with side shields for low-risk activities.
-
For tasks with a higher potential for dust generation or splashing, such as weighing or transferring large quantities, upgrade to chemical splash goggles that form a seal around the eyes.[5]
-
A face shield worn over safety glasses or goggles is recommended during procedures with a significant splash or powder dispersal risk.[7]
-
Protective Clothing
A lab coat is the minimum requirement for body protection.
-
Protocol:
-
Always wear a long-sleeved lab coat, fully fastened.
-
Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, depending on other laboratory hazards.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection
Given that this compound is a fine powder, respiratory protection is crucial to prevent inhalation.[7]
-
Protocol:
-
For handling small quantities in a well-ventilated area or a chemical fume hood, a dust mask (e.g., N95) may be sufficient to prevent inhalation of particulates.[6]
-
For larger quantities or in situations where ventilation is suboptimal, a half-mask or full-face respirator with appropriate particulate filters should be used.[7]
-
All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow outlines the critical stages of working with this compound.
Receiving and Storage
-
Protocol:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Handling and Weighing
-
Protocol:
-
All handling of the powdered compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use tools such as spatulas and weigh boats appropriate for the quantity being handled to prevent spills.
-
When weighing, do so in a draft-shielded balance within the containment area.
-
Clean any spills immediately using appropriate methods (see Section 4).
-
Experimental Use
-
Protocol:
-
When adding the compound to a reaction vessel, do so carefully to avoid creating dust clouds.
-
Ensure all reactions are conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Keep all containers of the compound closed when not in use.
-
Spill and Emergency Procedures
Preparedness is key to managing unexpected events.
-
Spill Response:
-
Small Spills: For minor spills of the solid material, carefully sweep or vacuum the powder. Avoid actions that could make the powder airborne. Place the collected material in a sealed container for disposal.
-
Large Spills: Evacuate the immediate area and prevent entry. Alert laboratory personnel and the safety officer. If you are trained and have the appropriate PPE, contain the spill and clean it up as you would a small spill.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Protocol:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a labeled, sealed liquid hazardous waste container.
-
Dispose of all waste through your institution's licensed hazardous waste disposal program.[8] Do not dispose of this chemical down the drain or in the regular trash.[9]
-
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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- Vertex AI Search. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3333327, 4-(acetylamino)-N-(4-acetylphenyl)benzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 730581, N-[4-(acetylamino)phenyl]-4-methylbenzamide.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
